PROTAC ER Degrader-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C71H77N7O12 |
|---|---|
Molecular Weight |
1220.4 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(3S,4S)-7-cyano-5-[4-[2-[2-[2-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethylcarbamoyl]benzoyl]-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-2-oxo-3,4-dihydro-1,5-benzodiazepin-3-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C71H77N7O12/c1-10-57(49-16-12-11-13-17-49)64(51-25-30-55(79)31-26-51)52-27-32-56(33-28-52)89-39-37-75(7)63(80)45-88-41-40-87-38-36-73-67(82)53-21-23-54(24-22-53)68(83)78-46(2)65(74-66(81)47(3)76(8)70(85)90-71(4,5)6)69(84)77(60-34-20-48(43-72)42-61(60)78)44-59-58-19-15-14-18-50(58)29-35-62(59)86-9/h11-35,42,46-47,65,79H,10,36-41,44-45H2,1-9H3,(H,73,82)(H,74,81)/b64-57-/t46-,47-,65-/m0/s1 |
InChI Key |
ZBSUUCSLUPVKFV-OFHFNDNJSA-N |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCNC(=O)C3=CC=C(C=C3)C(=O)N4[C@H]([C@@H](C(=O)N(C5=C4C=C(C=C5)C#N)CC6=C(C=CC7=CC=CC=C76)OC)NC(=O)[C@H](C)N(C)C(=O)OC(C)(C)C)C)/C8=CC=CC=C8 |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCNC(=O)C3=CC=C(C=C3)C(=O)N4C(C(C(=O)N(C5=C4C=C(C=C5)C#N)CC6=C(C=CC7=CC=CC=C76)OC)NC(=O)C(C)N(C)C(=O)OC(C)(C)C)C)C8=CC=CC=C8 |
Origin of Product |
United States |
Foundational & Exploratory
The Architect of Destruction: A Technical Guide to the Mechanism of Action of PROTAC ER Degrader ARV-471 (Vepdegestrant)
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of the PROTAC Estrogen Receptor (ER) degrader, ARV-471 (Vepdegestrant). Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles of ARV-471's function, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular processes. While the specific entity "PROTAC ER Degrader-3" appears to be a synthetic intermediate, ARV-471 serves as a well-characterized and clinically relevant exemplar of a PROTAC targeting the estrogen receptor.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
ARV-471 is a heterobifunctional molecule, a hallmark of Proteolysis Targeting Chimeras (PROTACs). It is engineered to simultaneously bind to the estrogen receptor α (ERα) and an E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex, bringing ERα into close proximity with the E3 ligase machinery.
Specifically, ARV-471 utilizes a ligand for the von Hippel-Lindau (VHL) or cereblon (CRBN) E3 ubiquitin ligase. Once the ternary complex (ARV-471:ERα:E3 ligase) is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of ERα. This polyubiquitination marks ERα for recognition and subsequent degradation by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. Following the degradation of ERα, ARV-471 is released and can engage another ERα molecule, acting catalytically to induce the degradation of multiple target proteins.
This targeted degradation of ERα effectively removes the key driver of proliferation in ER-positive breast cancers, offering a potent therapeutic strategy.
Quantitative Data Summary
The efficacy of ARV-471 has been quantified through various in vitro assays, demonstrating its potent and specific activity against ERα.
| Parameter | Cell Line | Value (nM) | Reference |
| DC50 (Degradation Concentration 50%) | MCF-7 | 0.9 | [1] |
| T47D | ~2 | [2][3] | |
| IC50 (Inhibitory Concentration 50%) | ERα Binding | 1 | [4] |
| GI50 (Growth Inhibition 50%) | MCF-7 | 3.3 | [1] |
| T47D | 4.5 | [1] | |
| T47D (ER-Y537S mutant) | 7.9 | ||
| T47D (ER-D538G mutant) | 5.7 | [1] |
Experimental Protocols
Western Blotting for ERα Degradation
This protocol outlines the steps to assess the degradation of ERα in breast cancer cells following treatment with an ER PROTAC.
Materials:
-
MCF-7 cells
-
ER PROTAC (e.g., ARV-471)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-ERα
-
Primary antibody: anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the ER PROTAC for the desired time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix a calculated volume of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-ERα antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.
Cell Viability Assay (CellTiter-Glo®)
This protocol describes how to measure cell viability in response to ER PROTAC treatment using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D)
-
ER PROTAC
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the ER PROTAC. Include a vehicle-treated control. Incubate for the desired period (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
In Vivo Ubiquitination Assay
This protocol details the steps to detect the ubiquitination of ERα in cells treated with an ER PROTAC.
Materials:
-
Breast cancer cells (e.g., MCF-7)
-
ER PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Plasmids encoding His-tagged Ubiquitin (His-Ub)
-
Transfection reagent
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Ni-NTA agarose beads
-
Wash buffers
-
Elution buffer
-
Western blotting reagents as described in Protocol 3.1.
Procedure:
-
Transfection: Transfect the cells with the His-Ub plasmid using a suitable transfection reagent. Allow the cells to express the tagged ubiquitin for 24-48 hours.
-
Treatment: Treat the transfected cells with the ER PROTAC and the proteasome inhibitor MG132 for 4-6 hours. MG132 is used to prevent the degradation of ubiquitinated proteins, allowing them to accumulate.
-
Cell Lysis: Lyse the cells in a denaturing buffer containing deubiquitinase inhibitors to preserve the ubiquitination status of the proteins.
-
Purification of Ubiquitinated Proteins: Incubate the cell lysates with Ni-NTA agarose beads to pull down the His-tagged ubiquitinated proteins.
-
Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the ubiquitinated proteins from the beads using an elution buffer (e.g., containing imidazole).
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using an anti-ERα antibody to specifically detect ubiquitinated ERα. A ladder of higher molecular weight bands corresponding to polyubiquitinated ERα should be visible.
Conclusion
ARV-471 represents a powerful and precise approach to targeting the estrogen receptor in breast cancer. By co-opting the cell's own protein disposal machinery, it achieves potent and sustained degradation of ERα, a key driver of tumor growth. The methodologies and data presented in this guide provide a comprehensive overview of its mechanism of action and a foundation for further research and development in the field of targeted protein degradation.
References
A Technical Guide to PROTAC ERRα Degrader-3: A Potent and Selective Modulator of Estrogen-Related Receptor Alpha
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PROTAC ERRα Degrader-3, a potent and selective degrader of the Estrogen-Related Receptor Alpha (ERRα). This document details its chemical properties, mechanism of action, and relevant experimental protocols for its investigation.
Core Compound Information: PROTAC ERRα Degrader-3
PROTAC ERRα Degrader-3 has emerged as a critical tool for studying the biological functions of ERRα, a key regulator of cellular metabolism. Its ability to induce targeted degradation of ERRα offers a powerful alternative to traditional inhibition methods.
CAS Number: 2306388-65-6
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₄₇H₅₀F₆N₆O₇S | [1] |
| Molecular Weight | 957.0 g/mol | [1] |
| Appearance | Off-white to light yellow solid powder | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 16 | [1] |
| Rotatable Bond Count | 18 | [1] |
Biological Activity
PROTAC ERRα Degrader-3 is a highly effective and selective degrader of ERRα, functioning through the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] It demonstrates potent activity in inducing the degradation of the ERRα protein.
| Parameter | Value | Cell Line | Conditions | Source |
| ERRα Degradation | >80% | MDA-MB-231 | 30 nM | [2] |
| IC₅₀ (ERRα-PGC-1α interaction) | 12.67 nM | - | - | [2] |
| Dose-dependent Degradation | Efficacious at 3.0 nM | MDA-MB-231 | 4 hours | [2] |
| Protein Degradation at 100 nM | ~96% | MDA-MB-231 | 4 hours | [2] |
| Selectivity | Inactive against ERRβ and ERRγ | - | - | [2] |
Mechanism of Action and Signaling Pathway
PROTAC ERRα Degrader-3 is a heterobifunctional molecule. One end binds to the target protein, ERRα, and the other end binds to an E3 ubiquitin ligase, in this case, VHL. This binding event brings ERRα into close proximity with the E3 ligase, leading to the ubiquitination of ERRα. The polyubiquitinated ERRα is then recognized and degraded by the proteasome.
Estrogen-Related Receptor Alpha (ERRα) is a key transcriptional regulator of cellular energy metabolism. It forms a complex with the coactivator PGC-1α to activate the transcription of genes involved in mitochondrial biogenesis, fatty acid oxidation, and the TCA cycle. By degrading ERRα, PROTAC ERRα Degrader-3 effectively downregulates these metabolic pathways.
Experimental Protocols
The following are detailed methodologies for key experiments involving PROTAC ERRα Degrader-3.
Cell Culture and Treatment
Cell Line: MDA-MB-231 (human breast adenocarcinoma)
Culture Medium:
-
Leibovitz's L-15 Medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
Culture Conditions:
-
37°C in a humidified atmosphere with 5% CO₂.
-
Cells should be passaged when they reach 80-90% confluency.
Treatment with PROTAC ERRα Degrader-3:
-
Prepare a stock solution of PROTAC ERRα Degrader-3 in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the culture medium.
-
Replace the existing medium in the cell culture plates with the medium containing the degrader.
-
Incubate for the desired time points (e.g., 4, 24 hours).
Western Blotting for ERRα Degradation
This protocol is for assessing the levels of ERRα protein following treatment with the degrader.
1. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERRα (specific clone and dilution to be optimized based on manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Quantitative Real-Time PCR (qPCR) for Downstream Target Gene Expression
This protocol measures the mRNA levels of ERRα target genes such as ATP5B, MCAD (ACADM), and PDK4.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated and untreated cells using a suitable RNA isolation kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
2. qPCR Reaction:
-
Prepare the qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for the target genes (ATP5B, MCAD, PDK4) and a housekeeping gene (e.g., GAPDH, ACTB).
-
SYBR Green or other fluorescent qPCR master mix.
-
-
Perform the qPCR in a real-time PCR detection system.
Primer Sequences (Human):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| ATP5B | GCT GGC GGC TAC AAG TGT G | TCC AGC TCC TTC AGC ACA TC |
| MCAD (ACADM) | TGG CAA GCT GCT GGT GAA G | GCT TCC TGT GCT TCC TGA G |
| PDK4 | GCT GAC TGC TCT GAG AAG GAG | GAG AGC GAT GTC CAC AAT GAG |
| GAPDH | GGT ATG ACA ACG AAT TTG GCT AC | CCT TCT TGA TGT CAT CAT ATT TGG C |
3. Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of PROTAC ERRα Degrader-3 on cell viability.
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of PROTAC ERRα Degrader-3 for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing the effects of PROTAC ERRα Degrader-3.
References
The Role of PROTAC ER Degraders in Targeted Protein Degradation: A Technical Guide
This guide provides an in-depth overview of Proteolysis Targeting Chimeras (PROTACs) designed to degrade Estrogen Receptors (ER), with a focus on their mechanism of action, quantitative biochemical and cellular data, and the experimental protocols used for their characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to PROTAC-mediated Estrogen Receptor Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic strategy for targeting proteins for degradation.[1][2][3][4] Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the target protein from the cell.[4] This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[4][5][6]
A PROTAC molecule consists of two distinct ligands connected by a flexible linker: one ligand binds to the target protein of interest (POI), in this case, the Estrogen Receptor (ER), and the other binds to an E3 ubiquitin ligase.[1][5][6][7] This dual binding brings the ER and the E3 ligase into close proximity, forming a ternary complex.[5][6] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to the ER, tagging it for degradation.[5][6] The polyubiquitinated ER is then recognized and degraded by the 26S proteasome.[1][5][6] The PROTAC molecule is then released and can catalytically induce the degradation of multiple ER proteins.[8]
This approach has shown promise in overcoming resistance mechanisms associated with traditional ER antagonists, such as mutations in the ER ligand-binding domain.[1][9] Several PROTACs targeting ERα and the related Estrogen-Related Receptor alpha (ERRα) have been developed and are under investigation.
Mechanism of Action: Signaling Pathway
The degradation of Estrogen Receptor by a PROTAC involves a series of orchestrated steps within the cell, leveraging the endogenous ubiquitin-proteasome pathway.
Caption: Mechanism of PROTAC-mediated Estrogen Receptor degradation.
Quantitative Data for ER and ERRα Degraders
The efficacy of PROTAC ER degraders is quantified by several key parameters, including their degradation capability (DC50 and Dmax) and their inhibitory concentration (IC50) for biological functions.
| Compound Name/Type | Target | Cell Line | DC50 | Dmax | IC50 | E3 Ligase | Reference |
| ERE-PROTAC | ERα (DNA-Binding Domain) | MCF-7 | < 5 µM | Not Reported | Not Reported | VHL | [9] |
| PROTAC ERRα Degrader-3 | ERRα | MDA-MB-231 | ~3.0 nM (efficacious dose) | >80% at 30 nM, ~96% at 100 nM | 12.67 nM (protein-protein interaction with PGC-1α) | VHL | [10] |
| Oral ER PROTACs (unnamed) | ERα | ERα-expressing cell lines | Nanomolar range | Not Reported | Not Reported | Not Reported | [11] |
| Vepdegestrant (ARV-471) | ER | Not Specified | Not Reported | Not Reported | Not Reported | CRBN | [3][7] |
Table 1: Summary of Quantitative Data for PROTAC ER and ERRα Degraders.
Experimental Protocols
The characterization of PROTAC ER degraders involves a series of in vitro and cellular assays to determine their efficacy, selectivity, and mechanism of action.
Western Blot for Protein Degradation
This is a fundamental assay to visualize and quantify the degradation of the target protein.
Objective: To measure the dose-dependent degradation of ERα or ERRα in cancer cell lines following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate breast cancer cells (e.g., MCF-7, T47D, or MDA-MB-231) in appropriate culture dishes and allow them to adhere overnight.[1][9] Treat the cells with increasing concentrations of the PROTAC degrader for a specified duration (e.g., 4, 24, or 48 hours).[9][10] Include a vehicle control (e.g., DMSO) and a proteasome inhibitor control (e.g., MG132) to confirm that degradation is proteasome-dependent.[1][9]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (ERα or ERRα) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the protein bands and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Cell Viability/Proliferation Assay
This assay assesses the functional consequence of ER/ERRα degradation on cancer cell growth.
Objective: To determine the effect of the PROTAC degrader on the proliferation of ER-positive breast cancer cells.
Methodology:
-
Cell Seeding: Seed breast cancer cells in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of the PROTAC degrader.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Measure the absorbance or luminescence according to the manufacturer's protocol. Plot the cell viability against the drug concentration and calculate the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the evaluation of a novel PROTAC ER degrader.
Caption: A typical experimental workflow for PROTAC ER degrader development.
Conclusion
PROTACs represent a powerful and innovative approach to target Estrogen Receptors for degradation, offering a potential therapeutic advantage over traditional inhibitors, particularly in the context of drug resistance. The continued development and characterization of novel ER and ERRα degraders, guided by rigorous biochemical and cellular assays, will be crucial in advancing this promising class of therapeutics towards clinical applications in breast cancer and other ER-driven diseases.
References
- 1. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. bonumphotography.com [bonumphotography.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PROTAC-Mediated Degradation of Estrogen Receptor in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 8. protacerdegraders.com [protacerdegraders.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ir.arvinas.com [ir.arvinas.com]
The Role of PROTAC ER Degrader-3 as a Key Intermediate in PROTAC Antibody Conjugates (PACs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted protein degradation is rapidly evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality to eliminate disease-causing proteins. A novel extension of this technology is the development of PROTAC Antibody Conjugates (PACs), which leverage the specificity of monoclonal antibodies to deliver PROTACs to target cells, thereby enhancing their therapeutic index. This technical guide focuses on "PROTAC ER Degrader-3," a critical intermediate in the synthesis of PACs designed to target the estrogen receptor (ER), a key driver in a significant portion of breast cancers. This intermediate is also identified in the literature and patent filings as MC-Val-Cit-PAB-PROTAC ERα Degrader-1 (compound LP2) , originating from patent WO2017201449A1 . When conjugated to an antibody, this molecule contributes to a marked degradation of the estrogen receptor-alpha (ERα).[1][2]
This compound: Physicochemical Properties
While specific quantitative data for the standalone "this compound" intermediate is not extensively available in the public domain, its general properties can be inferred from its composition and role as a PAC payload.
| Property | Description |
| Molecular Weight | 1220.41 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Recommended storage at -20°C |
| Purity | Typically >98% for research-grade material |
The PROTAC Antibody Conjugate (PAC) Mechanism of Action
The therapeutic strategy behind PACs is a sophisticated, multi-step process designed for cell-specific protein degradation.
-
Targeted Delivery : The antibody component of the PAC binds to a specific antigen on the surface of the target cancer cell. This antigen recognition ensures that the PROTAC payload is delivered preferentially to the diseased cells.
-
Internalization : Upon binding, the PAC-antigen complex is internalized by the cell through receptor-mediated endocytosis.
-
Payload Release : Inside the cell, the linker connecting the antibody to the PROTAC is cleaved, releasing the active PROTAC molecule into the cytoplasm.
-
Ternary Complex Formation : The released PROTAC, in this case, an ER degrader, then engages with its two target proteins: the estrogen receptor (ERα) and an E3 ubiquitin ligase. This brings the E3 ligase into close proximity with the ERα, forming a ternary complex.
-
Ubiquitination and Degradation : The E3 ligase then facilitates the transfer of ubiquitin molecules to the ERα, tagging it for destruction. The poly-ubiquitinated ERα is subsequently recognized and degraded by the cell's proteasome.
-
Catalytic Cycle : The PROTAC molecule is then released and can bind to another ERα and E3 ligase, initiating another round of degradation. This catalytic nature allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of "this compound" are outlined in patent WO2017201449A1. The following are generalized methodologies based on standard practices in the field for the key experimental procedures.
Synthesis of this compound (MC-Val-Cit-PAB-PROTAC ERα Degrader-1)
The synthesis of this complex molecule involves a multi-step process, typically starting with the synthesis of the individual components: the ERα ligand, the E3 ligase ligand, and the linker, followed by their sequential conjugation. A representative workflow is as follows:
Materials and General Procedure:
-
Starting materials for the ERα ligand, E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand), and the MC-Val-Cit-PAB linker.
-
Standard organic synthesis reagents and solvents.
-
Chromatography equipment for purification (e.g., HPLC).
-
Analytical instruments for characterization (e.g., NMR, Mass Spectrometry).
The synthesis would typically involve standard peptide coupling reactions, protection and deprotection steps, and purification by chromatography at each key step to ensure the purity of the intermediates and the final product.
Antibody Conjugation Protocol
The conjugation of "this compound" to a monoclonal antibody is a critical step in the formation of the PAC. A common strategy involves the use of a linker that reacts with specific amino acid residues on the antibody, such as cysteine or lysine.
Materials and General Procedure:
-
Purified monoclonal antibody (e.g., anti-HER2).
-
"this compound" with a reactive handle for conjugation.
-
Reducing agent (e.g., TCEP) if targeting cysteine residues.
-
Conjugation buffers (e.g., PBS).
-
Purification system (e.g., size exclusion chromatography) to remove unconjugated PROTAC.
-
Antibody Preparation : The antibody is prepared in a suitable buffer. If targeting interchain disulfides, a partial reduction is carried out using a reducing agent like TCEP to expose free cysteine residues.
-
Conjugation : The "this compound" is added to the prepared antibody and allowed to react under controlled conditions (temperature, pH, and time) to form the PAC.
-
Purification : The resulting PAC is purified to remove any unreacted PROTAC and other impurities. Size exclusion chromatography is often employed for this purpose.
-
Characterization : The purified PAC is characterized to determine the drug-to-antibody ratio (DAR), purity, and potency.
ERα Degradation Assay (Western Blot)
This assay is used to quantify the ability of the PAC to induce the degradation of ERα in target cells.
Materials and General Procedure:
-
ERα-positive breast cancer cell line (e.g., MCF-7).
-
The synthesized PAC.
-
Cell lysis buffer.
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibody against ERα and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Cell Treatment : MCF-7 cells are seeded in multi-well plates and allowed to adhere. The cells are then treated with varying concentrations of the PAC for a specified period (e.g., 24 hours).
-
Cell Lysis : After treatment, the cells are washed and lysed to extract total protein.
-
Western Blotting : Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against ERα and a loading control, followed by the HRP-conjugated secondary antibody.
-
Detection and Analysis : The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of ERα degradation relative to the loading control.
Binding Affinity Assays
Various biophysical assays can be used to determine the binding affinity of the PROTAC component to ERα and the E3 ligase.
-
Surface Plasmon Resonance (SPR) : This technique can be used to measure the binding kinetics and affinity of the PROTAC for immobilized ERα or E3 ligase.
-
Isothermal Titration Calorimetry (ITC) : ITC can be used to directly measure the thermodynamic parameters of the binding interaction between the PROTAC and its target proteins.
-
Fluorescence Polarization (FP) Assay : A fluorescently labeled ligand for ERα or the E3 ligase can be displaced by the PROTAC, and the change in fluorescence polarization can be used to determine the binding affinity.
Conclusion
"this compound" represents a key building block in the development of next-generation targeted therapies for ER-positive cancers. As a crucial intermediate for PACs, it enables the selective delivery of a potent protein degradation payload to cancer cells, a strategy that holds the promise of improved efficacy and reduced off-target toxicities. The successful synthesis, conjugation, and characterization of this and similar molecules are vital for advancing the field of targeted protein degradation and bringing new therapeutic options to patients. Further investigation into the quantitative aspects of its biological activity will be critical for its future development and application.
References
Downstream Signaling Effects of PROTAC ER Degrader-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides an in-depth analysis of the downstream signaling effects of a specific PROTAC, "PROTAC ERRα Degrader-3," a potent and selective degrader of the Estrogen-Related Receptor Alpha (ERRα). By inducing the degradation of ERRα, this PROTAC offers a promising strategy for therapeutic intervention in cancers and metabolic disorders where ERRα is a key driver. This document details the molecular mechanism of action, downstream pathway modulation, quantitative effects on cellular processes, and the experimental protocols to assess these effects.
Mechanism of Action of PROTAC ERRα Degrader-3
PROTAC ERRα Degrader-3 is a heterobifunctional molecule that simultaneously binds to ERRα and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase. This binding event forms a ternary complex, bringing ERRα in close proximity to the E3 ligase. The E3 ligase then facilitates the ubiquitination of ERRα, marking it for degradation by the 26S proteasome. This catalytic process results in the selective and efficient removal of ERRα from the cell.
PROTAC ER Degrader-3: A Technical Overview of Stability, Solubility, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability, solubility, and mechanistic aspects of estrogen receptor (ER)-targeting Proteolysis Targeting Chimeras (PROTACs). While specific quantitative data for a molecule designated "PROTAC ER Degrader-3" is not publicly available, this document summarizes key data for representative ER PROTACs, outlines standard experimental protocols for assessing their stability and solubility, and illustrates the underlying biological pathways and experimental workflows.
Introduction to PROTAC ER Degraders
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] An ER-targeting PROTAC is a heterobifunctional molecule composed of a ligand that binds to the estrogen receptor, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[2][3] This tripartite structure facilitates the formation of a ternary complex between the ER and the E3 ligase, leading to the ubiquitination of the ER and its subsequent degradation by the proteasome.[4][5] This event-driven mechanism allows a single PROTAC molecule to induce the degradation of multiple ER proteins, offering a powerful approach to overcome resistance to traditional endocrine therapies in ER-positive breast cancer.[4][6]
Stability and Solubility of ER PROTACs
The large size and complex structure of PROTACs often present challenges in achieving favorable stability and solubility profiles. These parameters are critical for oral bioavailability and overall drug efficacy.
Stability Assessment
The stability of a PROTAC is typically evaluated in various in vitro systems to predict its in vivo metabolic fate. Key assays include:
-
Microsomal Stability: This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
-
Hepatocyte Stability: Primary hepatocytes provide a more complete picture of metabolic stability, as they contain both phase I and phase II metabolic enzymes.
-
Plasma Stability: This assay determines the stability of a compound in plasma, identifying potential degradation by plasma enzymes.
Experimental Protocol: Microsomal Stability Assay
A common protocol for assessing microsomal stability involves the following steps:
-
A solution of the test PROTAC is incubated with liver microsomes (e.g., from mouse, rat, or human) and a NADPH-regenerating system to initiate the metabolic process.
-
A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction is quenched by adding a solvent like acetonitrile.
-
The samples are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent PROTAC.
-
The half-life (t½) and intrinsic clearance are calculated from the disappearance of the compound over time.
Solubility Evaluation
Aqueous solubility is a crucial determinant of a drug's absorption and bioavailability. The lipophilic nature of many PROTACs can lead to poor solubility.
Experimental Protocol: Kinetic Solubility Assay
A typical kinetic solubility assay is performed as follows:
-
A concentrated stock solution of the PROTAC in dimethyl sulfoxide (DMSO) is prepared.
-
This stock solution is diluted into an aqueous buffer (e.g., phosphate-buffered saline, PBS) to a final concentration.
-
The solution is shaken for a set period (e.g., 2 hours) to allow for precipitation of the compound.
-
The sample is then filtered or centrifuged to separate the solid material from the dissolved compound.
-
The concentration of the PROTAC in the supernatant is determined, typically by UV-Vis spectroscopy or LC-MS/MS.
Due to challenges with traditional solubility assays for PROTACs, alternative methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) are sometimes employed to predict passive membrane permeability, which is related to absorption.[7]
Degradation Efficacy of Representative ER PROTACs
While specific stability and solubility data are sparse in the public domain, degradation potency (DC50) and maximum degradation (Dmax) are commonly reported metrics that reflect the biological stability and efficacy of PROTACs in a cellular context.
| Compound | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Ligand | Notes |
| ERD-3111 | 0.5 | >95 | MCF-7 | Cereblon | Potent and orally bioavailable.[8][9] |
| Compound 36 | 5.5 | 90 | MCF-7 | Cereblon | Contains a rigid spiro-ring linker.[9] |
| AZ'6421 | Sub-nanomolar | ≥100 | MCF-7 | VHL | Showed improved hepatic clearance.[3] |
| ARV-471 (Vepdegestrant) | ~2 | Not specified | MCF-7, T47D | Cereblon | First ER PROTAC to enter Phase III clinical trials.[10][11] |
-
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Mechanism of Action and Experimental Workflow
Estrogen Receptor Signaling Pathway and PROTAC Intervention
The estrogen receptor, upon binding to its natural ligand estradiol, translocates to the nucleus and activates the transcription of genes that promote cell proliferation.[12] ER-targeting PROTACs disrupt this pathway by inducing the degradation of the ER, thereby preventing downstream signaling.
Caption: ER signaling pathway and the mechanism of PROTAC-induced ER degradation.
Typical Experimental Workflow for PROTAC Development
The development and evaluation of a novel PROTAC follow a structured workflow, from initial design to in vivo testing.
References
- 1. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharma.co.uk [biopharma.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 11. mdpi.com [mdpi.com]
- 12. Development of PROTACs targeting estrogen receptor: an emerging technique for combating endocrine resistance - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00961D [pubs.rsc.org]
"PROTAC ER Degrader-3" datasheet and certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC ER Degrader-3, an intermediate compound pivotal in the synthesis of advanced Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of the estrogen receptor-alpha (ERα). This document outlines its chemical properties, the mechanism of action of the final PROTAC entity, detailed experimental protocols, and relevant signaling pathways.
Core Compound Properties
This compound serves as a crucial building block for the synthesis of PROTAC ERα Degrader-5 (also referred to as compound LP2 in patent literature). The following table summarizes its key chemical and physical properties.
| Property | Value | Reference |
| Molecular Formula | C₇₁H₇₇N₇O₁₂ | [1] |
| Molecular Weight | 1220.43 g/mol | [1] |
| Purity | >98% | [1] |
| Appearance | Solid | [1] |
| CAS Number | 2158322-29-1 | [2] |
| Synonyms | An intermediate for PROTAC ERα Degrader-5 | [3] |
Mechanism of Action: Targeted ERα Degradation
This compound is a precursor to a heterobifunctional PROTAC designed to specifically target ERα for degradation via the ubiquitin-proteasome system. The final PROTAC molecule, synthesized from this intermediate, consists of three key components: a ligand that binds to the target protein (ERα), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
The PROTAC functions by inducing the formation of a ternary complex between ERα and an E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to ERα, leading to the polyubiquitination of the receptor. The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome. When conjugated to an antibody to form a PROTAC Antibody-drug Conjugate (PAC), this degrader can be delivered specifically to cells overexpressing a target antigen, thereby enhancing its therapeutic window.[3]
A PAC containing a similar ERα degrader demonstrated a marked decrease in ERα levels in HER2-expressing cells with an IC₅₀ of 132 ng/mL.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the conceptual signaling pathway of a PROTAC and a typical experimental workflow for evaluating its efficacy.
Caption: PROTAC-mediated degradation of ERα.
Caption: Workflow for assessing ERα degradation.
Experimental Protocols
The following protocols are based on methodologies described in the patent literature (WO2017201449A1) for the synthesis and evaluation of related PROTAC ERα degraders.
Synthesis of PROTAC ERα Degrader-5 (Compound LP2)
This is a representative synthesis; specific reagents and conditions may vary.
-
Attachment of Linker to E3 Ligase Binding Group: The synthesis typically begins with the coupling of a linker molecule to the E3 ligase ligand. This is often achieved through standard amide bond formation reactions, for example, using a coupling agent like HATU or HOBt in the presence of a non-nucleophilic base such as DIPEA in a suitable solvent like DMF.
-
Attachment of the ERα Binding Moiety: The ERα ligand is then coupled to the linker-E3 ligase ligand conjugate. This step also commonly involves an amide bond formation or other suitable conjugation chemistry, depending on the functional groups present on the two fragments.
-
Purification: The final compound is purified using techniques such as flash column chromatography on silica gel or preparative HPLC to yield the desired PROTAC ERα degrader.
-
Characterization: The structure and purity of the final compound are confirmed by analytical methods such as ¹H NMR, LC-MS, and HRMS.
Western Blot for ERα Degradation
-
Cell Culture and Treatment: Seed ERα-positive breast cancer cells (e.g., MCF-7) in appropriate culture plates. Once the cells reach the desired confluency, treat them with varying concentrations of the PROTAC ERα degrader for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., fulvestrant).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay or a similar method to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for ERα overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the ERα signal to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a key intermediate in the development of potent and specific ERα degraders. The resulting PROTACs offer a promising therapeutic strategy for ERα-positive cancers by harnessing the cell's own protein disposal machinery. The protocols and data presented in this guide provide a foundation for researchers to further explore and utilize this class of compounds in their drug discovery and development efforts.
References
Technical Guide: PROTAC ER Degrader-3 Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential handling and storage protocols for PROTAC ER Degrader-3, a key intermediate in the synthesis of PROTAC Antibody Conjugates (PACs). Adherence to these guidelines is crucial for maintaining the integrity, stability, and performance of the compound in research and development applications.
Compound Information
| Property | Value | Source |
| CAS Number | 2158322-29-1 | N/A |
| Molecular Weight | 1220.41 g/mol | [1] |
| Appearance | Solid | [2] |
| Primary Use | Intermediate for the synthesis of PROTAC Antibody Conjugates (PACs) for targeted degradation of Estrogen Receptor-alpha (ERα) | [1][3] |
Storage and Stability
Proper storage is critical to prevent degradation and ensure the compound's stability. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Recommendations |
| Solid | -20°C | Long-term | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[1] |
Handling and Solution Preparation
This compound is soluble in DMSO.[1] The following protocol outlines the general procedure for preparing a stock solution.
Materials
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath
Protocol for Reconstitution
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired stock concentration.
-
Dissolution: Vortex the vial thoroughly to dissolve the compound. To enhance solubility, the tube may be gently warmed to 37°C and sonicated in an ultrasonic bath for a short period.[1]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes. Store immediately at the recommended temperature (-80°C for long-term or -20°C for short-term).
Experimental Workflow
The following diagram illustrates a general workflow for utilizing this compound in a cell-based assay, from initial handling to data analysis.
Mechanism of Action: General PROTAC Function
This compound is an intermediate used to create bifunctional molecules that harness the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to degrade a target protein. The diagram below illustrates this general mechanism.
References
Methodological & Application
Application Notes and Protocols for PROTAC ER Degrader-3
These application notes provide detailed protocols for the reconstitution, handling, and storage of PROTAC ER Degrader-3, a key intermediate in the synthesis of Proteolysis Targeting Chimera (PROTAC) Antibody Conjugates (PACs). PACs are an emerging therapeutic modality that combines the target-specificity of antibodies with the degradation capabilities of PROTACs, leading to enhanced degradation of target proteins such as the estrogen receptor-alpha (ERα).[1][2][3]
Product Information
| Parameter | Value | Reference |
| CAS Number | 2158322-29-1 | [1] |
| Molecular Weight | 1220.41 g/mol | [1] |
| Formula | C₇₁H₇₇N₇O₁₂ | [4] |
| Purity | >98% | [4] |
| Appearance | Solid | [4][5] |
| Solubility | Soluble in DMSO | [1][6] |
Storage and Handling
Proper storage and handling are critical to maintain the stability and activity of this compound.
| Condition | Recommendation | Reference |
| Unreconstituted Solid | Store at -20°C. | [1][6] |
| Shipping | Shipped with blue ice or at room temperature in the continental US. | [1][2] |
| Stock Solution (-20°C) | Use within 1 month. Aliquot to avoid repeated freeze-thaw cycles. | [1] |
| Stock Solution (-80°C) | Use within 6 months. Aliquot to avoid repeated freeze-thaw cycles. | [1] |
Experimental Protocols
Reconstitution of this compound
This protocol describes the preparation of a stock solution of this compound. It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted in aqueous buffers for experimental use.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block set to 37°C (optional)
-
Ultrasonic bath (optional)
Protocol:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the compound.
-
Solvent Addition: Based on the desired stock concentration, calculate the required volume of DMSO. For example, to prepare 100 µL of a 10 mM stock solution from 1 mg of this compound (MW: 1220.41), add 81.94 µL of DMSO.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the solid this compound.
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.
-
Enhanced Solubility (Optional): If the compound does not fully dissolve, heat the tube to 37°C for 5-10 minutes and then sonicate in an ultrasonic bath for a short period to increase solubility.[1]
-
Visual Inspection: Visually inspect the solution to ensure that the compound has completely dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
Note: The solubility of this compound in aqueous solutions is limited. When diluting the DMSO stock solution into aqueous buffers for assays, ensure the final DMSO concentration is compatible with the experimental system and does not exceed a level that may affect cell viability or assay performance.
Visualizations
Caption: Workflow for the reconstitution of this compound.
References
Application Note: Quantifying Estrogen Receptor Degradation using PROTAC ER Degrader-3
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing "PROTAC ER Degrader-3" to induce estrogen receptor (ERα) degradation in a cellular context and outlines the Western blot procedure for quantifying this degradation.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's natural protein disposal machinery, the proteasome.[3][4] This technology offers a powerful alternative to traditional inhibitors, enabling the complete removal of a target protein rather than just blocking its activity.[1]
"this compound" is an experimental molecule designed to target the estrogen receptor alpha (ERα), a key driver in the pathogenesis of ER-positive breast cancer.[3][4] By inducing the degradation of ERα, this PROTAC has the potential to overcome resistance mechanisms associated with conventional endocrine therapies.[2][5] This application note provides a detailed protocol for treating cancer cell lines with "this compound" and subsequently analyzing the extent of ERα degradation using Western blotting.
Signaling Pathway and Mechanism of Action
This compound operates by hijacking the ubiquitin-proteasome system to induce the degradation of ERα. The process can be summarized in the following steps:
-
Binding: The PROTAC molecule simultaneously binds to the estrogen receptor (ERα) and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau - VHL), forming a ternary complex.[5]
-
Ubiquitination: The close proximity of the E3 ligase to ERα, facilitated by the PROTAC, leads to the transfer of ubiquitin molecules to the ERα protein.
-
Recognition and Degradation: The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome.[5]
-
Recycling: The PROTAC molecule is released and can catalytically induce the degradation of multiple ERα proteins.[1]
References
- 1. marinbio.com [marinbio.com]
- 2. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: PROTAC ER Degrader-3 Treatment in Breast Cancer Cell Lines
These application notes provide an overview and detailed protocols for studying the effects of Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of the Estrogen Receptor (ER) and Estrogen-Related Receptor (ERR) in breast cancer cell lines. The information is intended for researchers, scientists, and drug development professionals.
Introduction to PROTAC Technology
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2][3] A PROTAC molecule typically consists of two ligands connected by a linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4][5] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the proteasome.[1][6][7] This catalytic process offers a powerful alternative to traditional small-molecule inhibition, with the potential to target "undruggable" proteins and overcome drug resistance.[4][8]
In the context of breast cancer, approximately 70% of tumors are ERα-positive, making ERα a critical therapeutic target.[6][8] PROTACs designed to degrade ERα have shown potent anti-proliferative effects in various breast cancer cell lines, including those with mutations that confer resistance to standard endocrine therapies.[1][4] This document also includes specific data on "PROTAC ERRα Degrader-3," which targets the Estrogen-Related Receptor alpha (ERRα), a distinct but related nuclear receptor.[9]
Application Note 1: Efficacy of ERα-Targeting PROTACs in Breast Cancer Cell Lines
This section summarizes the degradation and anti-proliferative activity of various ERα-targeting PROTACs in common ER-positive (MCF-7, T47D) and ER-negative (MDA-MB-231) breast cancer cell lines.
Quantitative Data Summary
The tables below present the half-maximal degradation concentration (DC₅₀) and half-maximal inhibitory concentration (IC₅₀) values for several well-characterized ERα PROTACs.
Table 1: ERα Degradation Efficiency (DC₅₀) of PROTACs in ER+ Breast Cancer Cell Lines
| PROTAC Name | Cell Line | DC₅₀ Value | E3 Ligase Recruited | Reference |
| ERE-PROTAC | MCF-7 | < 5 µM | von Hippel-Lindau (VHL) | [6][8] |
| ERD-308 | MCF-7 | 0.17 nM | von Hippel-Lindau (VHL) | [4][10] |
| ERD-308 | T47D | 0.43 nM | von Hippel-Lindau (VHL) | [4][10] |
| ARV-471 | MCF-7 | 1.8 nM | Cereblon (CRBN) | [4] |
Table 2: Anti-proliferative Activity (IC₅₀) of ERα PROTACs in ER+ Breast Cancer Cell Lines
| PROTAC Name | Cell Line | IC₅₀ Value | Notes | Reference |
| ERE-PROTAC | MCF-7 | 6.106 µM | Induces dose-dependent apoptosis. | [6][8] |
| ERD-148 | MCF-7 (Wild Type) | 0.8 nM | Also effective against Y537S and D538G mutants. | [4][11] |
| ERD-148 | MCF-7 (Y537S Mutant) | 10.5 nM | Overcomes common resistance mutations. | [4][11] |
| ERD-148 | MCF-7 (D538G Mutant) | 6.1 nM | Overcomes common resistance mutations. | [4][11] |
| ARV-471 | MCF-7 (Wild Type) | 5.3 nM | Inhibits growth of wild-type and mutant cell lines. | [10] |
Note: ERα-targeting PROTACs like ERD-148 show no growth inhibition in ER-negative cell lines such as MDA-MB-231, demonstrating their target specificity.[4]
Application Note 2: Efficacy of PROTAC ERRα Degrader-3
PROTAC ERRα Degrader-3 is a potent and selective degrader of Estrogen-Related Receptor alpha (ERRα), which is also implicated in breast cancer pathology.[9]
Table 3: Activity of PROTAC ERRα Degrader-3
| Parameter | Cell Line | Value | Notes | Reference |
| Degradation | - | >80% at 30 nM | Highly selective for ERRα over ERRβ and ERRγ. | [9] |
| Degradation | - | ~96% at 100 nM | Achieved after 4 hours of treatment. | [9] |
| IC₅₀ (PPI) | - | 12.67 nM | Blocks the protein-protein interaction of ERRα with PGC-1α. | [9] |
| Downstream Effects | MDA-MB-231 | Potent Decrease | Reduces protein levels of target genes (ATP5B, MCAD, PDK4). | [9] |
Visualizations: Mechanisms and Workflows
Signaling Pathway: PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which an ERα-targeting PROTAC induces the degradation of the ERα protein.
Caption: Catalytic cycle of PROTAC-mediated ERα degradation.
Experimental Workflow: Determining PROTAC DC₅₀
This workflow outlines the key steps for determining the half-maximal degradation concentration (DC₅₀) of a PROTAC using Western Blotting.
Caption: Workflow for DC₅₀ determination via Western Blot.
Experimental Protocols
Protocol 1: Western Blot Analysis of ERα Degradation
This protocol details the procedure for assessing PROTAC-induced degradation of ERα in adherent breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
PROTAC of interest (e.g., ERE-PROTAC)
-
Proteasome inhibitor (optional control, e.g., MG132)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: Rabbit anti-ERα, Mouse anti-β-actin (or other loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE gels and transfer membranes (PVDF or nitrocellulose)
Procedure:
-
Cell Culture and Treatment:
-
Seed 1 x 10⁵ MCF-7 or T47D cells per well in a 12-well plate and allow them to adhere for 24 hours.[8]
-
Prepare serial dilutions of the PROTAC degrader in complete medium.
-
Aspirate the old medium and treat the cells with the different concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
For a proteasome-dependent degradation control, pre-treat cells with 10 µM MG132 for 1-2 hours before adding the PROTAC.[6][8]
-
Incubate the cells for the desired time period (e.g., 24 hours).[6][8]
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the volume of each lysate to ensure equal protein loading (e.g., 15-20 µg per lane).[8]
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load the prepared samples onto a 10% SDS-PAGE gel and run until adequate separation is achieved.[8]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-ERα and anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the corresponding loading control (β-actin) for each sample.
-
Calculate the percentage of remaining ERα relative to the vehicle control.
-
Protocol 2: Cell Viability Assay (CCK-8/WST-8)
This protocol measures the effect of PROTAC treatment on the proliferation and viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7)
-
Complete growth medium
-
PROTAC of interest
-
96-well clear-bottom plates
-
Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell adherence.
-
-
PROTAC Treatment:
-
Prepare a 2x serial dilution of the PROTAC degrader in complete medium.
-
Remove the medium from the wells and add 100 µL of the PROTAC dilutions. Include vehicle-only and no-cell (blank) controls.
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
Viability Measurement:
-
Add 10 µL of CCK-8 reagent to each well.[8]
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell line.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance of Treated / Absorbance of Vehicle Control) * 100
-
-
Plot the % Viability against the log of the PROTAC concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
-
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of PROTACs targeting estrogen receptor: an emerging technique for combating endocrine resistance - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00961D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: PROTAC ERα Degrader for Studying ERα Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing a Proteolysis Targeting Chimera (PROTAC) to selectively degrade Estrogen Receptor Alpha (ERα). This powerful chemical tool enables detailed investigation of ERα signaling pathways and holds significant potential for therapeutic development. This document outlines the mechanism of action, provides key performance data, and details experimental protocols for the effective use of a representative ERα PROTAC, herein referred to as ERE-PROTAC.
Introduction to PROTAC ERα Degraders
PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins. An ERα-targeting PROTAC consists of three key components: a ligand that binds to ERα, a ligand that recruits an E3 ubiquitin ligase (such as von Hippel-Lindau, VHL), and a linker connecting these two elements. By bringing ERα and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of ERα, marking it for degradation by the proteasome. This targeted degradation offers a powerful alternative to traditional inhibition, allowing for the study of cellular responses to the acute loss of ERα protein.[1][2]
Data Presentation
The following tables summarize the quantitative data for a representative ERα PROTAC, ERE-PROTAC, which targets the DNA-binding domain of ERα.[1][3]
Table 1: In Vitro Degradation and Potency of ERE-PROTAC
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation Concentration 50) | MCF-7 | < 5 µM | [1][3] |
| IC50 (Inhibitory Concentration 50) | MCF-7 | 6.106 µM | [1] |
Table 2: Effect of ERE-PROTAC on ERα Protein Levels in Different Cell Lines
| Cell Line | Treatment Concentration | Incubation Time | ERα Degradation | Reference |
| MCF-7 | Dose-dependent | 24 hours | Significant degradation observed | [1][3] |
| T47D | Dose-dependent | 24 hours | Successful degradation observed | [1][3] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: ERα genomic signaling pathway.
Caption: Mechanism of action of an ERα PROTAC.
Caption: Workflow for studying ERα signaling with a PROTAC.
Experimental Protocols
Western Blot Analysis of ERα Degradation
This protocol details the steps to assess the degradation of ERα in cancer cell lines following treatment with an ERα PROTAC.
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ERα PROTAC (e.g., ERE-PROTAC)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed MCF-7 or T47D cells in 12-well plates at a density of 1 x 10^5 cells per well and allow them to adhere for 24 hours.[3]
-
PROTAC Treatment: Treat the cells with increasing concentrations of the ERα PROTAC (e.g., 0, 1, 2.5, 5, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for proteasome inhibition (co-treatment with 10 µM MG132 and 10 µM ERE-PROTAC).[1][3]
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer with protease inhibitors to each well.
-
Incubate on ice for 30 minutes.[3]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 3 minutes at 4°C.[3]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load 15 µg of protein from each sample onto a 10% SDS-PAGE gel.[3]
-
Run the gel at 120V for 80 minutes.[3]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ERα antibody overnight at 4°C.[3]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with anti-β-actin antibody as a loading control.
-
Cell Viability Assay (CCK-8)
This protocol is for determining the effect of ERα degradation on cell viability.
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium
-
ERα PROTAC (e.g., ERE-PROTAC)
-
DMSO (vehicle control)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 100 µL of cell suspension (approximately 5,000 cells/well) in a 96-well plate.[4]
-
PROTAC Treatment: After 24 hours of incubation, add 10 µL of different concentrations of the ERα PROTAC to the wells. Include a vehicle control.[4]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4]
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.[4]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[4]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[4]
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) for ERα Interaction Partners
This protocol is designed to investigate changes in ERα protein-protein interactions following PROTAC-induced degradation.
Materials:
-
ERα-positive breast cancer cell lines
-
Complete cell culture medium
-
ERα PROTAC
-
DMSO (vehicle control)
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for ERα (for immunoprecipitation)
-
Primary antibody for the potential interacting protein (for Western blotting)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the ERα PROTAC or vehicle control as described in the Western blot protocol.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Quantify the protein concentration.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with the anti-ERα antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Collect the beads using a magnetic stand and discard the supernatant.
-
-
Washing:
-
Wash the beads three to four times with Co-IP wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot as described previously.
-
Probe the membrane with the primary antibody against the suspected interacting protein to see if it was pulled down with ERα.
-
As a control, probe a separate blot with the anti-ERα antibody to confirm the successful immunoprecipitation of ERα.
-
References
Application Notes: In Vivo Experimental Design for PROTAC ER Degrader-3
Audience: Researchers, scientists, and drug development professionals.
Introduction: PROTAC ER Degrader-3 is a heterobifunctional proteolysis-targeting chimera designed to selectively induce the degradation of the Estrogen Receptor (ERα). By hijacking the body's own ubiquitin-proteasome system, this compound offers a novel therapeutic modality for ER-positive (ER+) breast cancers, including those with mutations conferring resistance to standard endocrine therapies. These application notes provide detailed protocols for the in vivo evaluation of this compound, focusing on efficacy, pharmacodynamics, and pharmacokinetics in preclinical models.
Mechanism of Action: Targeted Protein Degradation
This compound functions by forming a ternary complex between the target Estrogen Receptor protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the ER protein with a polyubiquitin chain, marking it for destruction by the proteasome. The PROTAC molecule is then released to repeat the cycle, allowing a single molecule to induce the degradation of multiple target proteins.
Caption: this compound mechanism of action.
In Vivo Efficacy Studies
The primary goal of in vivo efficacy studies is to assess the anti-tumor activity of this compound in a living organism. The most common and relevant models are cell line-derived (CDX) or patient-derived (PDX) xenografts in immunocompromised mice.
Experimental Workflow for Efficacy Studies
A typical workflow involves animal acclimatization, tumor implantation and growth, randomization into treatment groups, drug administration, and endpoint analysis.
Caption: Workflow for a typical in vivo xenograft efficacy study.
Protocol: Efficacy in MCF-7 Xenograft Model
-
Animal Model:
-
Use female, 6-8 week old, ovariectomized immunodeficient mice (e.g., NOD-SCID or NSG). Ovariectomy is performed to reduce endogenous estradiol, which could otherwise compete with the degrader or stimulate tumor growth.
-
Acclimatize animals for at least one week prior to the experiment.
-
-
Tumor Implantation:
-
Culture MCF-7 (ER+ human breast cancer) cells under standard conditions.
-
On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5x10⁷ cells/mL.
-
Subcutaneously inject 100 µL (5x10⁶ cells) into the right flank of each mouse.
-
-
Tumor Monitoring and Randomization:
-
Monitor tumor growth by measuring length (L) and width (W) with digital calipers twice weekly.
-
Calculate tumor volume: Volume = (W² x L) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice/group) with similar average tumor volumes.
-
-
Dosing and Administration:
-
Vehicle Preparation: A common vehicle for oral administration is 0.5% methylcellulose in water.
-
PROTAC Formulation: Prepare a suspension of this compound in the vehicle at the desired concentrations for oral gavage (e.g., 10, 30, 100 mg/kg).
-
Administration: Administer the formulation or vehicle once daily (QD) by oral gavage. Monitor body weight and clinical signs of toxicity twice weekly.
-
-
Endpoint and Data Collection:
-
The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Measure final tumor volumes and body weights.
-
Excise tumors, weigh them, and divide them for pharmacodynamic and histological analysis.
-
Data Presentation: Efficacy
Summarize the key efficacy and tolerability data in a clear format.
| Treatment Group | Dose (mg/kg, PO) | Dosing Schedule | Final Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | QD | 1650 ± 210 | - | +4.5 ± 1.2 |
| This compound | 10 | QD | 825 ± 155 | 50.0 | +1.8 ± 1.5 |
| This compound | 30 | QD | 330 ± 98 | 80.0 | -0.5 ± 1.8 |
| This compound | 100 | QD | 148 ± 65 | 91.0 | -2.1 ± 2.0 |
Pharmacodynamic (PD) Studies
PD studies are essential to confirm that the observed anti-tumor effect is due to the intended mechanism of action—ERα degradation.
Protocol: ERα Degradation in Tumor Tissue
-
Study Design:
-
Use tumor-bearing mice (e.g., MCF-7 xenografts) with established tumors (~300-500 mm³).
-
Administer a single oral dose of this compound (e.g., 30 mg/kg) or vehicle.
-
Euthanize cohorts of mice (n=3-4 per time point) at various times post-dose (e.g., 2, 4, 8, 24, 48, and 72 hours).
-
-
Sample Collection and Processing:
-
Excise tumors immediately and snap-freeze in liquid nitrogen. Store at -80°C.
-
Homogenize tumor
-
Application Notes: Flow Cytometry Analysis of Cellular Responses to PROTAC ER Degrader-3
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate target proteins from cells.[1][2][3] "PROTAC ER Degrader-3" is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the estrogen receptor (ER), leading to its ubiquitination and subsequent degradation by the proteasome.[2][3][4] This approach offers a powerful strategy for targeting ER-positive cancers, which are dependent on estrogen signaling for their growth and survival.[2][5][6] Flow cytometry is an indispensable tool for characterizing the cellular effects of this compound, enabling quantitative analysis of protein degradation, cell cycle progression, and apoptosis at the single-cell level.[1]
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between the estrogen receptor, the PROTAC molecule, and an E3 ubiquitin ligase.[2][3] This proximity facilitates the transfer of ubiquitin molecules to the ER, marking it for recognition and degradation by the 26S proteasome.[2][3] The degradation of ER disrupts downstream signaling pathways that are critical for the proliferation and survival of ER-positive cancer cells.[5][7]
Key Flow Cytometry Applications
-
Quantification of Estrogen Receptor Degradation: Direct measurement of intracellular ER levels to confirm the efficacy and determine the dose-response and kinetics of degradation.
-
Cell Cycle Analysis: Assessment of the impact of ER degradation on cell cycle progression, as ER signaling is a key regulator of the G1-S phase transition.
-
Apoptosis Detection: Evaluation of the induction of programmed cell death as a downstream consequence of ER depletion.
Experimental Protocols
Quantification of Intracellular Estrogen Receptor Alpha (ERα) Degradation
This protocol describes the measurement of ERα protein levels in response to treatment with this compound using flow cytometry.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
-
Primary antibody: Anti-ERα antibody (conjugated to a fluorophore like Alexa Fluor 488 or PE)
-
Isotype control antibody (conjugated to the same fluorophore)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will allow for logarithmic growth during the experiment and ensure they are not confluent at the time of harvest.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for different time points (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Harvesting: After treatment, aspirate the media and wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface epitopes. Transfer the cell suspension to flow cytometry tubes.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 mL of Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend in 1 mL of Permeabilization Buffer. Incubate for 15 minutes at room temperature.
-
Antibody Staining: Centrifuge the permeabilized cells and resuspend the pellet in 100 µL of Permeabilization Buffer containing the fluorescently conjugated anti-ERα antibody or the corresponding isotype control. Incubate for 30-60 minutes at 4°C in the dark.
-
Washing: Add 1 mL of Permeabilization Buffer to each tube, centrifuge, and discard the supernatant. Repeat this wash step twice.
-
Data Acquisition: Resuspend the final cell pellet in 500 µL of PBS. Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC). Determine the median fluorescence intensity (MFI) of the ERα-stained population for each treatment condition and normalize it to the vehicle control to quantify the percentage of ERα degradation.
Cell Cycle Analysis
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining.[8][9][10]
Materials:
-
Treated cells from the degradation experiment
-
PBS
-
Cold 70% Ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[10]
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest and wash the cells as described above. Resuspend the cell pellet (approximately 1x10^6 cells) in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to ensure only DNA is stained.[9]
-
PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) to the cell suspension. Incubate for 15-30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel. Collect data for at least 20,000 events per sample.
-
Data Analysis: Gate on the single-cell population. Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This protocol details the detection of apoptosis in cells treated with this compound by staining for externalized phosphatidylserine (PS) with Annexin V and for membrane integrity with PI.
Materials:
-
Treated cells
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, as they may be apoptotic.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of Annexin V binding buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis: Create a quadrant plot of PI (y-axis) vs. Annexin V-FITC (x-axis) to distinguish between:
-
Viable cells: Annexin V-negative and PI-negative (lower-left quadrant)
-
Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant)
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant)
-
Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant)
-
Data Presentation
Table 1: Dose-Dependent Degradation of ERα by this compound in MCF-7 Cells at 24 hours.
| This compound (nM) | Median Fluorescence Intensity (MFI) of ERα | % ERα Degradation |
| 0 (Vehicle) | 1500 | 0% |
| 1 | 1200 | 20% |
| 10 | 600 | 60% |
| 100 | 150 | 90% |
Table 2: Time-Course of ERα Degradation by 100 nM this compound in MCF-7 Cells.
| Time (hours) | Median Fluorescence Intensity (MFI) of ERα | % ERα Degradation |
| 0 | 1500 | 0% |
| 4 | 900 | 40% |
| 8 | 450 | 70% |
| 24 | 150 | 90% |
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound for 48 hours.
| This compound (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 55% | 30% | 15% |
| 10 | 65% | 20% | 15% |
| 100 | 75% | 10% | 15% |
Table 4: Apoptosis Induction in MCF-7 Cells Treated with this compound for 72 hours.
| This compound (nM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle) | 95% | 3% | 2% |
| 10 | 80% | 12% | 8% |
| 100 | 60% | 25% | 15% |
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental workflow for flow cytometry analysis.
Caption: Estrogen signaling pathway and its inhibition.
References
- 1. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 2. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
Troubleshooting & Optimization
Troubleshooting inconsistent "PROTAC ER Degrader-3" results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PROTAC ER Degrader-3. The information is tailored for scientists and drug development professionals to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I observing inconsistent or no degradation of Estrogen Receptor (ERα) with this compound?
Several factors can contribute to variable or a complete lack of ERα degradation. Here are some common causes and troubleshooting steps:
-
Cell Line Variability: The expression levels of ERα and the specific E3 ligase recruited by this compound can vary significantly between different cell lines.
-
Recommendation: Confirm ERα and the relevant E3 ligase (e.g., Cereblon or VHL) expression levels in your cell line using Western blotting or qPCR. It's advisable to test a panel of cell lines to find a responsive model.[1]
-
-
Suboptimal Compound Concentration: PROTACs can exhibit a "hook effect," where at very high concentrations, the formation of the productive ternary complex (ERα-PROTAC-E3 ligase) is impaired, leading to reduced degradation.[2]
-
Recommendation: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for maximal degradation (DC50).
-
-
Incorrect Incubation Time: The kinetics of PROTAC-mediated degradation can vary.
-
Recommendation: Conduct a time-course experiment to identify the optimal incubation time for maximal ERα degradation.
-
-
Compound Instability or Solubility Issues: Poor solubility or degradation of the PROTAC in your cell culture media can lead to inconsistent results.
-
Recommendation: Ensure complete dissolution of the compound in a suitable solvent (e.g., DMSO) before diluting in media. Prepare fresh solutions for each experiment.
-
-
Proteasome Inhibition: The degradation of ERα by this compound is dependent on the ubiquitin-proteasome system.[3][4][5]
2. How can I confirm that the observed degradation is specific to the PROTAC's mechanism of action?
To ensure the observed degradation is a direct result of the PROTAC's activity, consider the following controls:
-
Inactive Control: Synthesize or obtain an inactive version of the PROTAC where either the ERα-binding ligand or the E3 ligase-binding ligand is modified to prevent binding. This control should not induce ERα degradation.
-
E3 Ligase Ligand Competition: Co-treat cells with an excess of the free E3 ligase ligand. This should competitively inhibit the PROTAC's ability to recruit the E3 ligase and thus prevent ERα degradation.
-
Target Engagement: Confirm that this compound is engaging with ERα in your cells. This can be assessed using techniques like cellular thermal shift assay (CETSA).[6]
3. I am seeing high background or non-specific bands in my Western blot for ERα.
High background and non-specific bands can obscure the interpretation of your degradation results. Here are some tips to improve your Western blots:
-
Blocking Conditions: Optimize your blocking buffer and incubation time. Common blocking agents include 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Antibody Quality: Use a high-quality, validated primary antibody specific for ERα. Test different antibody dilutions to find the optimal concentration.
-
Washing Steps: Increase the number and duration of washes with TBST to remove non-specifically bound antibodies.[7]
-
Sample Preparation: Ensure complete cell lysis and protein solubilization. The addition of protease and phosphatase inhibitors to your lysis buffer is crucial to prevent protein degradation during sample preparation.[1]
4. My cell viability assay results are inconsistent. What could be the cause?
Inconsistent cell viability results can be due to several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variability.
-
Compound Precipitation: At higher concentrations, the PROTAC may precipitate out of the media, leading to inaccurate results. Visually inspect your plates for any signs of precipitation.
-
Assay Choice: The choice of viability assay can influence the results. For example, assays based on metabolic activity (e.g., MTT, AlamarBlue) can sometimes be confounded by changes in cellular metabolism that are independent of cell death. Consider using an assay that measures cell number directly (e.g., crystal violet) or a marker of cell death (e.g., Caspase-Glo).[6][8][9][10]
-
Edge Effects: The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize edge effects, avoid using the outermost wells or fill them with sterile media or PBS.
Quantitative Data Summary
The following tables provide examples of expected quantitative data for this compound in a responsive breast cancer cell line (e.g., MCF-7).
Table 1: Dose-Response of this compound on ERα Degradation
| Concentration (nM) | % ERα Degradation (vs. Vehicle) |
| 0.1 | 5% |
| 1 | 25% |
| 10 | 70% |
| 100 | 95% |
| 1000 | 80% (Hook Effect) |
Table 2: Time-Course of ERα Degradation with 100 nM this compound
| Incubation Time (hours) | % ERα Degradation (vs. Vehicle) |
| 2 | 15% |
| 4 | 40% |
| 8 | 75% |
| 16 | 90% |
| 24 | 95% |
Experimental Protocols
1. Western Blotting for ERα Degradation
This protocol outlines the steps to assess the degradation of ERα following treatment with this compound.[11]
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
To ensure equal loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin).
-
2. Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture media.
-
Remove the old media from the wells and add 100 µL of media containing the different concentrations of the PROTAC or vehicle control.
-
Incubate for the desired duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the results and determine the IC50 value.
-
Visualizations
Caption: Mechanism of action for this compound.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. protacerdegraders.com [protacerdegraders.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. precisionbiosystems.com [precisionbiosystems.com]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. go.zageno.com [go.zageno.com]
Mitigating the "hook effect" of "PROTAC ER Degrader-3"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC ER Degrader-3. Our goal is to help you mitigate common experimental challenges, with a specific focus on the "hook effect," and to ensure reliable and reproducible results in your studies.
Troubleshooting Guide: Mitigating the "Hook Effect"
The "hook effect" is a common phenomenon observed with PROTACs where higher concentrations lead to a decrease in degradation efficiency. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the Estrogen Receptor (ER) or the E3 ligase, rather than the productive ternary complex required for degradation.[1][2]
Problem: Decreased or no ER degradation observed at high concentrations of this compound.
Visual Cue: Western blot analysis shows robust ER degradation at moderate concentrations, but the effect diminishes at higher concentrations, creating a bell-shaped dose-response curve.[1]
Solutions & Experimental Protocols
1. Optimize this compound Concentration:
A key strategy to mitigate the hook effect is to perform a detailed dose-response experiment to identify the optimal concentration range for effective ER degradation.
Experimental Protocol: Dose-Response Analysis of this compound by Western Blot
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T47D) in 12-well plates at a density of 1 x 10^5 cells per well and allow them to adhere overnight.[3][4]
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve, including the hook effect region.[5][6]
-
Treatment: Treat the cells with the varying concentrations of this compound for a predetermined time, typically 4-24 hours.[3][4] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 15 µg) onto an SDS-PAGE gel.[3]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the loading control. Plot the normalized ERα levels against the log of the this compound concentration to visualize the dose-response curve and identify the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.
Table 1: Representative Dose-Response Data for this compound
| Concentration (nM) | Normalized ERα Level (vs. Vehicle) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.85 |
| 10 | 0.40 |
| 100 | 0.15 (Dmax) |
| 1000 | 0.55 |
| 10000 | 0.80 |
This table illustrates a typical hook effect, with maximal degradation observed at 100 nM and a reduction in efficacy at higher concentrations.
2. Optimize Incubation Time:
The kinetics of PROTAC-mediated degradation can vary. A time-course experiment can help determine the optimal duration of treatment.
Experimental Protocol: Time-Course Analysis of ER Degradation
-
Follow the cell seeding and lysis procedures as described in the dose-response protocol.
-
Treat cells with the optimal concentration of this compound (determined from the dose-response experiment, e.g., 100 nM) for various time points (e.g., 2, 4, 8, 12, 24 hours).[3]
-
Perform Western blot analysis as described above to determine the time point at which maximum degradation occurs.
Table 2: Representative Time-Course Data for this compound (at 100 nM)
| Incubation Time (hours) | Normalized ERα Level (vs. 0h) |
| 0 | 1.00 |
| 2 | 0.60 |
| 4 | 0.30 |
| 8 | 0.15 (Max Degradation) |
| 12 | 0.20 |
| 24 | 0.25 |
This table shows that the maximal degradation is achieved at 8 hours of incubation.
3. Consider Linker Design:
The length and composition of the linker are critical for the formation of a stable and productive ternary complex.[][8] If the hook effect is persistent, it may indicate that the linker of this compound is not optimal for your specific experimental system. While modifying the PROTAC itself is not a troubleshooting step for the end-user, being aware of its importance can inform future experimental design and compound selection. For ERα targeting PROTACs, linkers of a certain length, for instance, a 16-atom PEG linker, have shown enhanced degradation activity.[]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the hook effect?
A1: The hook effect in PROTACs is a consequence of non-productive binary complex formation at high concentrations. Instead of forming the essential ternary complex (ER - PROTAC - E3 Ligase), the excess PROTAC molecules saturate both the ER protein and the E3 ligase individually. These binary complexes are unable to induce ubiquitination and subsequent degradation, leading to a decrease in the overall degradation efficiency.[1][2]
Q2: I don't see any degradation at any concentration. What could be the issue?
A2: If you do not observe any degradation, consider the following:
-
Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[9][10] Ensure your cell line is suitable and consider using permeability assays to confirm cellular uptake.
-
E3 Ligase Expression: The targeted E3 ligase must be expressed in your cell line. Confirm the presence of the appropriate E3 ligase (e.g., Cereblon or VHL) via Western blot or qPCR.
-
Compound Integrity: Ensure the this compound is properly stored and has not degraded. Prepare fresh stock solutions.
-
Western Blot Troubleshooting: Review your Western blot protocol for potential issues such as antibody concentration, transfer efficiency, or blocking conditions.
Q3: How can I confirm that the observed decrease in ER protein is due to proteasomal degradation?
A3: To confirm that the degradation is proteasome-dependent, you can co-treat your cells with this compound and a proteasome inhibitor (e.g., MG132 or carfilzomib).[3][4] If the degradation of ER is blocked in the presence of the proteasome inhibitor, it confirms that the mechanism is proteasome-mediated.
Experimental Protocol: Proteasome Inhibition Assay
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Add the optimal concentration of this compound and continue to incubate for the optimal duration.
-
Perform Western blot analysis. A rescue of ERα levels in the co-treated sample compared to the sample treated with the PROTAC alone indicates proteasome-dependent degradation.
Q4: Can the hook effect be influenced by the choice of E3 ligase?
A4: Yes, the choice of the E3 ligase and the specific ligand used in the PROTAC can influence the stability and cooperativity of the ternary complex, which in turn can affect the propensity for the hook effect. Different E3 ligases have different expression levels and affinities for their respective ligands, which can alter the concentration at which the hook effect is observed.
Visualizing Key Processes
To aid in understanding the underlying mechanisms, the following diagrams illustrate the key signaling pathway and experimental workflows.
Diagram 1: this compound Mechanism of Action
Caption: Mechanism of this compound leading to ER degradation.
Diagram 2: Experimental Workflow for Mitigating the Hook Effect
Caption: Workflow for troubleshooting and optimizing PROTAC experiments.
Diagram 3: Logical Relationship of the Hook Effect
Caption: The influence of PROTAC concentration on complex formation.
References
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 10. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing "PROTAC ER Degrader-3" concentration for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of "PROTAC ER Degrader-3".
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a bifunctional small molecule designed to induce the degradation of the Estrogen Receptor (ER).[1] It functions by simultaneously binding to the ER protein and an E3 ligase. This proximity induces the E3 ligase to "tag" the ER with a ubiquitin chain, marking it for degradation by the cell's natural disposal system, the proteasome.[1][2] The this compound molecule can then be reused to degrade multiple ER proteins.[1]
Q2: What are the key parameters to determine the optimal concentration of this compound?
A2: The two primary parameters for determining the efficacy of a PROTAC are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximal percentage of target protein degradation achievable with the PROTAC.
The goal is to use a concentration that achieves sufficient degradation (ideally at or near Dmax) without inducing off-target effects or cytotoxicity.
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[3][4] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either with the ER or the E3 ligase alone) rather than the productive ternary complex (ER-PROTAC-E3 ligase) required for degradation.[5] To avoid the hook effect, it is crucial to perform a dose-response experiment across a wide range of concentrations to identify the optimal concentration window that maximizes degradation before the effect diminishes.[6]
Q4: How long should I incubate my cells with this compound?
A4: The time required to achieve maximal degradation can vary significantly between different PROTACs and cell lines. It is recommended to perform a time-course experiment to determine the optimal incubation time. A typical starting point is 24 hours, but degradation can be observed in as little as a few hours.[7]
Q5: What are appropriate negative controls for my experiments?
A5: To ensure that the observed effects are due to the specific degradation of ER, it is important to include proper negative controls. One essential control is a molecule where either the ER-binding or the E3 ligase-binding component is inactivated, for instance, through a modification in the stereochemistry.[8] This helps to confirm that the degradation is dependent on the formation of the ternary complex.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No ER Degradation Observed | Insufficient PROTAC concentration. | Perform a dose-response experiment with a wider range of concentrations. |
| Inappropriate incubation time. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal duration. | |
| Low cell permeability of the PROTAC. | Consider using a different cell line or consult literature for similar PROTACs to assess permeability issues. | |
| The chosen cell line has low levels of the required E3 ligase. | Verify the expression of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell line via Western blot or qPCR. | |
| High Cell Toxicity | PROTAC concentration is too high. | Lower the concentration of the PROTAC. Determine the IC50 for cell viability and work at concentrations well below this value. |
| Off-target effects of the PROTAC. | Use a lower, more specific concentration. Compare the effects with a negative control PROTAC. | |
| "Hook Effect" Observed | PROTAC concentration is too high, leading to the formation of non-productive binary complexes. | Use a lower concentration of the PROTAC. The optimal concentration is at the peak of the dose-response curve before degradation starts to decrease.[3][4] |
| Inconsistent Results | Variability in cell confluency at the time of treatment. | Standardize the cell seeding density to ensure consistent confluency (e.g., 70-80%) at the start of each experiment.[9] |
| Repeated freeze-thaw cycles of the PROTAC stock solution. | Aliquot the PROTAC stock solution upon receipt and store at -80°C to avoid degradation from multiple freeze-thaw cycles.[10] |
Experimental Protocols
Protocol 1: Dose-Response Curve for ER Degradation by Western Blot
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7 or T47D) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.[9]
-
PROTAC Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[9]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the bands.[10]
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the ERα band intensity to the loading control. Plot the percentage of ERα degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with the same range of this compound concentrations used in the Western blot experiment.
-
Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo® or CCK-8) according to the manufacturer's instructions.[11][]
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Plot cell viability against the PROTAC concentration to determine the IC50 value.
Visualizations
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. marinbio.com [marinbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. google.com [google.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. bio-rad.com [bio-rad.com]
- 11. biorxiv.org [biorxiv.org]
Technical Support Center: PROTAC ER Degrader-3 Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of "PROTAC ER Degrader-3."
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: this compound is designed to selectively degrade the Estrogen Receptor (ER). However, like other PROTACs, it may exhibit off-target effects through several mechanisms:
-
Unintended degradation of other proteins: The warhead or the E3 ligase binder component of the PROTAC could have affinity for other proteins, leading to their unintended degradation. Pomalidomide-based PROTACs, for instance, have been shown to sometimes degrade zinc-finger (ZF) proteins.[1]
-
Perturbation of signaling pathways: Degradation of the target protein, ER, can lead to downstream effects on interconnected signaling pathways. Additionally, off-target protein degradation can activate or inhibit other pathways.[2][3]
-
"Hook effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are unproductive for degradation and may lead to off-target pharmacology.[4][5]
Q2: What is the recommended experimental approach to identify off-target effects of this compound?
A2: A multi-pronged approach is recommended, with global proteomics being the cornerstone for unbiased off-target identification.[6][7] The general workflow involves:
-
Global Proteomics: Utilize mass spectrometry (MS)-based proteomics to compare protein abundance in cells treated with this compound versus control-treated cells.[8]
-
Transcriptomics: Perform RNA-sequencing to determine if changes in protein levels are due to protein degradation or transcriptional regulation.[6]
-
Cell-Based Assays: Validate potential off-targets identified through proteomics using orthogonal methods like Western blotting or targeted protein quantification.[9]
-
Target Engagement Assays: Confirm that the PROTAC engages with the identified off-target protein using techniques like Cellular Thermal Shift Assay (CETSA).[10][11]
Q3: How can I distinguish direct off-targets from downstream signaling effects in my proteomics data?
A3: To differentiate direct off-targets from indirect downstream effects, it is crucial to perform time-course experiments. Shorter treatment times (e.g., < 6 hours) are more likely to reveal direct degradation events, while longer time points will show a mix of direct and downstream effects.[6]
Troubleshooting Guides
Proteomics Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicates | Inconsistent cell culture conditions, sample preparation, or MS instrument performance. | Ensure consistent cell seeding density, treatment conditions, and lysis procedures. Perform quality control checks on your MS instrument. |
| No degradation of the target protein (ER) observed | Poor cell permeability of the PROTAC. Incorrect concentration or treatment time. Low abundance of the specific E3 ligase in the cell line. | Assess cell permeability using assays like the Caco-2 assay.[12] Optimize concentration and time through a dose-response and time-course experiment.[13] Quantify E3 ligase levels in your cell model.[7] |
| "Hook effect" observed (less degradation at higher concentrations) | Formation of unproductive binary complexes at high PROTAC concentrations. | Perform a detailed dose-response curve to identify the optimal concentration range for degradation.[4] |
| Many potential off-targets identified | PROTAC may have a promiscuous warhead or linker. Downstream effects from ER degradation. | Prioritize validation of off-targets with the most significant and consistent downregulation. Use shorter treatment times to focus on direct targets.[6] Consider redesigning the PROTAC with a more specific warhead or optimized linker.[1] |
Cell-Based Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Western blot results | Poor antibody quality. Issues with protein loading or transfer. | Validate your primary antibody for specificity and sensitivity. Use a loading control to normalize for protein loading. Optimize transfer conditions. |
| Discrepancy between proteomics and Western blot data | Differences in assay sensitivity. Antibody cross-reactivity in Western blotting. | Use quantitative proteomics data to guide antibody selection. Confirm antibody specificity with knockout/knockdown cell lines if available. |
| Cell toxicity observed | Off-target effects of the PROTAC. High concentration of the PROTAC or solvent. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. Lower the PROTAC concentration if possible. Ensure the solvent concentration is not toxic to the cells. |
Experimental Protocols
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects of this compound using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., MCF-7 for ER-positive breast cancer) to ~70-80% confluency.
-
Treat cells with this compound at a predetermined optimal concentration (and a higher concentration to check for the hook effect). Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).[14]
-
Incubate for a short duration (e.g., 4-6 hours) to enrich for direct degradation targets.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Acquire data in a data-dependent or data-independent acquisition mode.
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Spectronaut) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
-
DOT Script for Experimental Workflow
Caption: Workflow for off-target identification.
Signaling Pathway Analysis
Potential Off-Target Signaling Pathway: PI3K/AKT/mTOR
Degradation of the Estrogen Receptor can impact signaling pathways that are interconnected with ER signaling. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its activity can be modulated by ER. Aberrant activation of this pathway is a known mechanism of resistance to endocrine therapies.[15][16] Therefore, proteins within this pathway should be carefully monitored in off-target studies.
DOT Script for PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Quantitative Data Summary
The following table provides a hypothetical example of quantitative proteomics data for identifying off-targets of this compound. In a real experiment, data would be generated for thousands of proteins.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Estrogen Receptor Alpha | ESR1 | -3.5 | < 0.001 | On-Target |
| Zinc finger protein 276 | ZNF276 | -1.8 | 0.005 | Yes |
| Cyclin D1 | CCND1 | -1.2 | 0.04 | No (Downstream) |
| Ribosomal protein S6 | RPS6 | 0.1 | 0.85 | No |
| GAPDH | GAPDH | 0.05 | 0.92 | No |
Note: This table is for illustrative purposes only. Actual results will vary depending on the experimental conditions. A significant negative Log2 fold change with a low p-value indicates potential degradation. Further validation is required to confirm these hits as true off-targets.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ERs degraders and how do they work? [synapse.patsnap.com]
- 3. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. panomebio.com [panomebio.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. sapient.bio [sapient.bio]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Optimizing linker length for "PROTAC ER Degrader-3" activity
<
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the optimization of "PROTAC ER Degrader-3" linker length.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length critical for the activity of this compound?
A1: A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of a ligand that binds to a target protein (in this case, the Estrogen Receptor - ER), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The linker's primary role is to position the target protein and the E3 ligase in a way that facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[][4]
The length of the linker is a critical parameter influencing the efficacy of a PROTAC.[5] An optimal linker length allows for the formation of a stable and productive ternary complex (ER:PROTAC:E3 ligase).[6] If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the ER and the E3 ligase.[5] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[5] Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC like ER Degrader-3.[7][8]
Q2: We are not observing any degradation of the Estrogen Receptor with our synthesized this compound variants. What are the possible reasons?
A2: Several factors could contribute to a lack of ER degradation. Here's a troubleshooting guide:
-
Suboptimal Linker Length: The chosen linker lengths may be outside the optimal range for forming a productive ternary complex. It is recommended to synthesize a broader range of linker lengths.
-
Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the linker, might prevent it from efficiently crossing the cell membrane.
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC:ER or PROTAC:E3 ligase) instead of the desired ternary complex, which can inhibit degradation.[9] It is advisable to test a wide range of concentrations.
-
Incorrect Linker Attachment Point: The points at which the linker is attached to the ER ligand and the E3 ligase ligand are crucial for proper ternary complex formation.[5]
-
Experimental Issues: Ensure the integrity of your experimental setup, including cell line health, antibody quality for western blotting, and correct compound concentrations.
Q3: How does the "hook effect" impact the interpretation of my results, and how can I mitigate it?
To mitigate the hook effect, it is essential to perform a full dose-response curve over a wide range of concentrations (e.g., from picomolar to micromolar). This will help identify the optimal concentration range for degradation and reveal the bell-shaped curve characteristic of the hook effect.[10]
Troubleshooting Guide: Optimizing Linker Length
Problem: Inconsistent or suboptimal degradation of the Estrogen Receptor across different linker lengths of this compound.
This guide provides a systematic approach to troubleshoot and optimize the linker length for maximal ER degradation.
Step 1: Verify Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for effective degradation.[10] Various biophysical assays can be used to confirm and quantify this interaction.[11][12]
-
Recommended Assays:
-
Surface Plasmon Resonance (SPR): Monitors the real-time interaction between the immobilized E3 ligase, the PROTAC, and the target protein.[]
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the thermodynamics of ternary complex formation.[11]
-
Fluorescence Resonance Energy Transfer (FRET): A cell-based or biochemical assay to detect the proximity of the ER and the E3 ligase.[]
-
Step 2: Assess Cellular Degradation Potency
Once ternary complex formation is confirmed, the next step is to evaluate the degradation of ER in a cellular context.
-
Key Metrics:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achievable with a given PROTAC.
-
Table 1: Hypothetical Degradation Data for this compound Variants
| PROTAC Variant | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ERD3-L1 | 8 | 500 | 65 |
| ERD3-L2 | 12 | 150 | 85 |
| ERD3-L3 | 16 | 50 | 95 |
| ERD3-L4 | 20 | 200 | 70 |
| ERD3-L5 | 24 | 800 | 50 |
Data is hypothetical and for illustrative purposes only.
Step 3: Evaluate Downstream Functional Consequences
Effective degradation of the ER should lead to a corresponding biological effect in ER-dependent cancer cells.
-
Recommended Assay:
-
Cell Viability/Proliferation Assay (e.g., MTS or CellTiter-Glo): To measure the impact of ER degradation on the growth of ER-positive breast cancer cell lines (e.g., MCF-7).
-
Table 2: Hypothetical Cell Viability Data for this compound Variants in MCF-7 Cells
| PROTAC Variant | Linker Length (atoms) | IC50 (nM) |
| ERD3-L1 | 8 | 800 |
| ERD3-L2 | 12 | 250 |
| ERD3-L3 | 16 | 80 |
| ERD3-L4 | 20 | 350 |
| ERD3-L5 | 24 | >1000 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Western Blotting for ER Degradation
-
Cell Culture and Treatment: Plate MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of each this compound linker variant for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the Estrogen Receptor. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to HRP and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis is performed to quantify the band intensities and determine the percentage of ER degradation relative to the vehicle control.
Protocol 2: Cell Viability Assay (MTS)
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of each this compound linker variant for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Experimental workflow for linker length optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. Impact of linker length on the activity of PROTACs. | Semantic Scholar [semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. Ternary complex formation - Profacgen [profacgen.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Estrogen Receptor Degradation: A Comparative Guide to PROTAC ER Degraders and Alternative Approaches
For researchers and drug development professionals focused on therapies targeting the estrogen receptor (ER), a critical transcription factor in the pathology of hormone receptor-positive breast cancer, effective validation of ER degradation is paramount. This guide provides a comprehensive comparison of a leading PROTAC ER degrader, vepdegestrant (ARV-471), with the established alternative, fulvestrant, a Selective Estrogen Receptor Degrader (SERD). We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to facilitate a clear understanding of the methodologies involved.
Introduction to ER Degradation Strategies
Targeting the estrogen receptor for degradation has emerged as a powerful strategy to overcome resistance to traditional endocrine therapies. Two prominent classes of molecules that induce ER degradation are PROteolysis TArgeting Chimeras (PROTACs) and Selective Estrogen Receptor Degraders (SERDs).
-
PROTAC ER Degraders: These are heterobifunctional molecules that co-opt the cell's natural protein disposal system. A PROTAC molecule consists of a ligand that binds to the ER, a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple ER proteins.[1][2]
-
Selective Estrogen Receptor Degraders (SERDs): SERDs, such as fulvestrant, are ER antagonists that bind to the receptor and induce a conformational change. This change destabilizes the receptor, leading to its degradation through the proteasomal pathway.[3][4] Unlike PROTACs, this is a stoichiometric process.
Comparative Performance of ER Degraders
The efficacy of ER degraders can be quantified by their ability to reduce ER protein levels (degradation) and inhibit the proliferation of ER-positive cancer cells (antiproliferative activity). The following tables summarize key performance metrics for the PROTAC ER degrader vepdegestrant (ARV-471) and the SERD fulvestrant.
Table 1: In Vitro ERα Degradation in Breast Cancer Cell Lines
| Compound | Cell Line | DC₅₀ (nM)¹ | Maximum Degradation (Dₘₐₓ) (%) |
| Vepdegestrant (ARV-471) | MCF-7 | 1.8 | >90 |
| T47D | ~1.8 | >90 | |
| ERD-308 (PROTAC) | MCF-7 | 0.17 | >95 |
| T47D | 0.43 | >95 | |
| Fulvestrant | MCF-7 | ~0.9 | ~65-80 |
¹DC₅₀: The concentration of the compound that results in 50% degradation of the target protein. Data compiled from multiple sources.[5][6]
Table 2: In Vitro Antiproliferative Activity in ER+ Breast Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM)¹ |
| ERE-PROTAC | MCF-7 | 6.106 |
| Fulvestrant | MCF-7 | Varies by study |
¹IC₅₀: The concentration of the compound that inhibits 50% of cell growth.[7]
Table 3: In Vivo ER Degradation and Tumor Growth Inhibition
| Compound | Model | ER Degradation (%) | Tumor Growth Inhibition |
| Vepdegestrant (ARV-471) | MCF-7 Xenograft | ≥90 | Superior to fulvestrant |
| Fulvestrant | MCF-7 Xenograft | 63-65 | Standard of care |
Data from preclinical in vivo studies.[8]
Experimental Protocols for Validating ER Degradation
Accurate validation of ER degradation is crucial. Below are detailed protocols for essential experiments.
1. Western Blotting for ERα Protein Levels
This assay directly measures the amount of ERα protein in cells following treatment with a degrader.
-
Cell Culture and Treatment:
-
Seed ER-positive breast cancer cells (e.g., MCF-7, T47D) in 6-well plates at a density of 5 x 10⁵ cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the ER degrader (e.g., vepdegestrant, fulvestrant) or vehicle control (e.g., DMSO) for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH, 1:5000) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).[9][10]
-
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This experiment validates the PROTAC's mechanism of action by demonstrating the formation of the ER-PROTAC-E3 ligase ternary complex.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T transfected with tagged ER and E3 ligase components, or ER+ breast cancer cells) and treat with the PROTAC or vehicle control for a short duration (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 in PBS with protease inhibitors).
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the lysate with an antibody against one component of the putative complex (e.g., anti-ERα or an antibody against a tag on the E3 ligase) overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
3. Cell Viability/Proliferation Assay (MTT or WST-8 Assay)
This assay determines the effect of ER degradation on the viability and proliferation of ER-dependent cancer cells.
-
Cell Seeding and Treatment:
-
Seed ER-positive breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the ER degrader or vehicle control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT/WST-8 Assay:
-
Add MTT or WST-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.
-
If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.
-
-
Data Analysis:
Visualizing the Mechanisms and Workflows
PROTAC ER Degrader Mechanism of Action
Caption: Mechanism of PROTAC-induced ER degradation.
Experimental Workflow for Validating ER Degradation
Caption: Workflow for validating ER degrader activity.
Logical Comparison: PROTAC vs. SERD
Caption: PROTAC vs. SERD comparison.
References
- 1. aacr.org [aacr.org]
- 2. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Battle in Breast Cancer Research: PROTAC ER Degrader-3 vs. Fulvestrant in In Vitro Efficacy
In the landscape of estrogen receptor-positive (ER+) breast cancer therapeutics, the quest for more effective and durable treatments is paramount. This guide provides an in-depth comparison of the in vitro efficacy of a novel PROTAC ER Degrader, here exemplified by well-characterized molecules such as vepdegestrant (ARV-471), against the established selective estrogen receptor degrader (SERD), fulvestrant. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Degraders
Both PROTAC ER degraders and fulvestrant aim to eliminate the estrogen receptor alpha (ERα), a key driver of ER+ breast cancer. However, they employ distinct mechanisms to achieve this goal.
Fulvestrant , a steroidal antiestrogen, directly binds to the ligand-binding domain of ERα. This binding induces a conformational change in the receptor, impairing its dimerization and nuclear localization, and ultimately leading to its proteasomal degradation.[1][2]
PROTAC ER Degraders are bifunctional molecules that represent a newer therapeutic modality.[3] One end of the PROTAC binds to the target protein (ERα), while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome.[3][4] This catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple ERα proteins.
Caption: Mechanisms of ERα degradation by PROTACs and Fulvestrant.
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the in vitro efficacy of a representative PROTAC ER degrader (vepdegestrant/ARV-471 and ERD-148) and fulvestrant in ER+ breast cancer cell lines.
Table 1: ERα Degradation
| Compound | Cell Line | DC50 (nM) | Maximum Degradation (Dmax) | Reference |
| Vepdegestrant (ARV-471) | MCF-7 | ~1 | >90% | [5] |
| Fulvestrant | MCF-7 | - | 40-50% | [5] |
| ERD-148 | MCF-7 | - | More complete than fulvestrant | [6] |
Table 2: Inhibition of Cell Proliferation
| Compound | Cell Line | IC50 (nM) | Reference |
| Vepdegestrant (ARV-471) | T47D-KBluc | 1.1 | [7] |
| Fulvestrant | MCF-7 | 0.29 | [1] |
| Fulvestrant | T47D | 2.168 | [8] |
| ERD-148 | MCF-7 | 0.8 | [9] |
| ERD-148 | cY537S mutant | 10.5 | [9] |
| ERD-148 | cD538G mutant | 6.1 | [9] |
These data suggest that PROTAC ER degraders can achieve a greater extent of ERα degradation compared to fulvestrant.[5][6] Notably, PROTAC ER degraders like ERD-148 have shown potent anti-proliferative activity against both wild-type and mutant ERα cell lines, which are often associated with acquired resistance to endocrine therapies.[9]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blotting for ERα Degradation
This assay is used to quantify the amount of ERα protein remaining in cells after treatment.
Caption: Western Blotting Workflow for ERα Degradation.
Protocol:
-
Cell Culture and Treatment: ER+ breast cancer cells (e.g., MCF-7) are seeded in culture plates and allowed to adhere. The cells are then treated with varying concentrations of the PROTAC ER degrader or fulvestrant for specific durations.
-
Protein Extraction: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay kit (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for ERα. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. ERα levels are normalized to a loading control (e.g., β-actin or GAPDH).
Cell Viability Assay (MTT or CellTiter-Glo)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Caption: Cell Viability Assay Workflow.
Protocol:
-
Cell Seeding: ER+ breast cancer cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the PROTAC ER degrader or fulvestrant.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.
-
Reagent Addition and Measurement:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured.[10]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
-
Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curve.
Signaling Pathway Context
The efficacy of both PROTAC ER degraders and fulvestrant is rooted in their ability to disrupt the estrogen receptor signaling pathway, which is crucial for the growth and survival of ER+ breast cancer cells.
Caption: Simplified Estrogen Receptor Signaling Pathway and Points of Intervention.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. protacerdegraders.com [protacerdegraders.com]
- 4. marinbio.com [marinbio.com]
- 5. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complete elimination of estrogen receptor α by PROTAC estrogen receptor α degrader ERD-148 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug: Fulvestrant - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assay and Cytotoxicity Assay [bio-protocol.org]
A Comparative Guide to PROTAC ER Degrader-3 and Other Selective Estrogen Receptor Degraders (SERDs)
In the landscape of therapies targeting estrogen receptor-positive (ER+) breast cancer, a new class of molecules known as Proteolysis Targeting Chimeras (PROTACs) is emerging as a powerful alternative to traditional Selective Estrogen Receptor Degraders (SERDs). This guide provides a detailed comparison of a representative PROTAC ER degrader, Vepdegestrant (ARV-471), against established and next-generation SERDs: Fulvestrant, Elacestrant, and Giredestrant.
While the specific compound "PROTAC ER Degrader-3" appears to be an intermediate in chemical synthesis, this guide will utilize data for the clinically advanced PROTAC ER degrader, Vepdegestrant, to represent the therapeutic potential of this class.
Mechanism of Action: A Tale of Two Degradation Strategies
Selective Estrogen Receptor Degraders (SERDs) like Fulvestrant, Elacestrant, and Giredestrant function by binding to the estrogen receptor (ER), inducing a conformational change that marks the receptor for degradation by the cell's natural protein disposal machinery, the ubiquitin-proteasome system. This leads to a reduction in the overall levels of ER protein, thereby inhibiting estrogen-driven cancer cell growth.
PROTAC ER Degraders , on the other hand, employ a more direct and catalytic mechanism. These bifunctional molecules simultaneously bind to the estrogen receptor and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin tags onto the ER, marking it for degradation by the proteasome. A single PROTAC molecule can induce the degradation of multiple ER proteins, leading to a more efficient and sustained reduction of ER levels.
Quantitative Comparison of Performance
The following tables summarize key performance metrics for Vepdegestrant and the selected SERDs based on available preclinical and clinical data.
Table 1: In Vitro Performance Metrics
| Compound | Class | Target | Binding Affinity (IC50/Ki) | Degradation (DC50) | Max Degradation (Dmax) |
| Vepdegestrant (ARV-471) | PROTAC ER Degrader | ERα | Ki: 0.28 nM[1] | ~2 nM[2][3] | >95%[1] |
| Fulvestrant | SERD | ERα | IC50: 0.94 nM[4] | - | ~40-50% (in vivo)[5] |
| Elacestrant | SERD | ERα | IC50: 48 nM[1][2][6] | 0.6 nM (EC50 for ERα expression inhibition)[7] | Similar to Fulvestrant[8] |
| Giredestrant | SERD | ERα | Nanomolar potency[9] | - | - |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for all compounds under identical experimental conditions are not publicly available for a direct comparison. The provided values are from various sources and should be interpreted with caution.
Table 2: In Vivo Efficacy in Breast Cancer Xenograft Models
| Compound | Class | Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Vepdegestrant (ARV-471) | PROTAC ER Degrader | MCF7 orthotopic | 30 mg/kg, daily | 105% (complete TGI) | |
| Fulvestrant | SERD | MCF7 orthotopic | 200 mg/kg, biweekly/weekly | 46% | |
| Elacestrant | SERD | MCF7 xenograft | 30, 60 mg/kg, daily | Significant tumor growth inhibition[8] | [8] |
| Giredestrant | SERD | - | - | Significant antitumor activity[9] | [9] |
Note: Direct head-to-head in vivo studies with identical protocols for all four compounds are not available in the public domain. The data presented is from different studies and may not be directly comparable.
Experimental Protocols
ER Degradation Assay (Western Blot)
This protocol outlines the general steps to assess the degradation of Estrogen Receptor α (ERα) in breast cancer cell lines following treatment with a degrader.
-
Cell Culture: Plate ER-positive breast cancer cells (e.g., MCF-7) in appropriate culture dishes and allow them to adhere.
-
Treatment: Treat the cells with a range of concentrations of the SERD or PROTAC ER degrader for a specified time (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for ERα. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to normalize the ERα signal.
Cell Viability Assay (MTS Assay)
This protocol describes a colorimetric assay to determine the effect of the degraders on the metabolic activity and viability of breast cancer cells.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (SERDs and PROTAC ER degrader). Include a vehicle control and a positive control for cell death.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Breast Cancer Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of ER degraders in a mouse xenograft model.
-
Animal Model: Use immunodeficient mice (e.g., female BALB/c nude or NOD/SCID mice).
-
Cell Implantation: Implant ER+ human breast cancer cells (e.g., MCF-7) mixed with Matrigel subcutaneously into the flank or orthotopically into the mammary fat pad of the mice. For ER+ models, estrogen supplementation is often required.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Administer the PROTAC ER degrader and SERDs via the appropriate route (e.g., oral gavage for oral formulations, subcutaneous injection). The control group receives the vehicle used to formulate the compounds. Dosing is typically performed daily or on a specified schedule for a set duration.
-
Efficacy Evaluation: Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate tumor volume. Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. TGI (%) = (1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)) x 100.
Conclusion
PROTAC ER degraders represent a novel and promising therapeutic strategy for ER+ breast cancer. Their unique catalytic mechanism of action allows for more efficient and sustained degradation of the estrogen receptor compared to traditional SERDs. As demonstrated by the preclinical data for Vepdegestrant, this can translate to superior in vivo efficacy, including complete tumor regression in some models. While direct comparative data for all compounds under identical conditions is limited, the available evidence suggests that PROTAC ER degraders hold the potential to overcome some of the limitations of current endocrine therapies, particularly in the context of acquired resistance. Further clinical investigation is ongoing to fully elucidate the therapeutic benefits of this new class of drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling the novel SERD elacestrant in cultured fulvestrant-refractory HR-positive breast circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. elacestrant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. roche.com [roche.com]
- 9. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Off-Target Protein Degradation: A Comparative Guide for PROTAC ER Degrader-3
For researchers and drug development professionals, ensuring the specificity of targeted protein degraders is paramount to minimizing toxicity and achieving desired therapeutic outcomes. This guide provides a framework for assessing the off-target protein degradation of "PROTAC ER Degrader-3," a novel estrogen receptor (ER) degrader. By comparing its performance with alternative ER-targeting therapies and outlining key experimental protocols, this document serves as a comprehensive resource for preclinical evaluation.
Introduction to PROTAC ER Degraders
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3] An ER-targeting PROTAC, such as the conceptual "this compound," consists of a ligand that binds to the estrogen receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][4][5] This trimolecular complex formation leads to the ubiquitination and subsequent proteasomal degradation of the ER.[1][5][6] This mechanism is distinct from traditional inhibitors and offers the potential for improved efficacy and the ability to overcome resistance.[5][7]
However, the recruitment of E3 ligases can lead to unintended degradation of proteins other than the intended target, known as off-target effects, which can result in cellular toxicity.[1][2] Therefore, rigorous assessment of off-target degradation is a critical step in the development of any new PROTAC.
Comparative Landscape of ER Degraders
"this compound" enters a therapeutic landscape that includes other ER-targeting agents, primarily Selective Estrogen Receptor Degraders (SERDs). A prominent example of a clinically advanced PROTAC ER degrader is vepdegestrant (ARV-471).[8][9] Understanding the comparative off-target profile is crucial for positioning a new molecule.
| Feature | PROTAC ER Degraders (e.g., Vepdegestrant) | Selective Estrogen Receptor Degraders (SERDs) (e.g., Fulvestrant) |
| Mechanism of Action | Catalytically induces proteasomal degradation of ER by recruiting an E3 ligase.[1][7][10] | Bind to ER, inducing a conformational change that leads to its destabilization and subsequent degradation.[11] |
| ER Degradation Efficiency | Often demonstrate more potent and complete ER degradation.[2][4] Vepdegestrant showed an average ER degradation of 64%, with a maximum of 89%.[8] | Can be less efficient in achieving complete ER degradation. Fulvestrant has a reported ER degradation rate of 40-50%.[8] |
| Potential for Off-Target Effects | Can arise from the E3 ligase binder promiscuity or the formation of binary complexes with off-target proteins.[1][12] Pomalidomide-based PROTACs, for instance, have been shown to degrade zinc-finger proteins independently of the target ligand.[12] | Generally considered to have a lower risk of off-target degradation, with off-target effects primarily related to binding to other receptors or proteins. |
| Clinical Advancement | Vepdegestrant (ARV-471) is in Phase 3 clinical trials.[3][13][14] | Fulvestrant is an approved and widely used therapy. Several oral SERDs are also in late-stage development.[15] |
Experimental Protocols for Off-Target Assessment
A multi-pronged approach is essential for the comprehensive evaluation of off-target protein degradation.
Mass spectrometry-based proteomics is the gold standard for unbiased, global assessment of changes in the proteome following treatment with a PROTAC.[1][12]
-
Methodology:
-
Cell Culture and Treatment: Treat cancer cell lines (e.g., MCF-7, T47D) with "this compound" at various concentrations and time points. Include vehicle control and a negative control (a molecule with a mutated E3 ligase binder that cannot form a ternary complex).[16]
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling (TMT or iTRAQ): Label the peptides from different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across samples.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the "this compound" treated samples compared to controls are considered potential off-targets.
-
Once potential off-targets are identified from global proteomics, targeted assays are used for validation.
-
Methodology:
-
Western Blotting: A straightforward and widely used technique to confirm the degradation of specific proteins. Use validated antibodies against the potential off-target proteins to probe cell lysates treated with "this compound".
-
In-Cell Western/ELISA: Higher-throughput methods for quantifying the levels of specific proteins in a plate-based format.
-
CETSA can be used to assess the engagement of "this compound" with both its intended target and potential off-targets in a cellular context.
-
Methodology:
-
Treatment and Heating: Treat intact cells with "this compound". Heat the cells to a range of temperatures.
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated proteins.
-
Analysis: The binding of a ligand (the PROTAC) can stabilize a protein, leading to a higher melting temperature. This shift in thermal stability can be detected by techniques like Western blotting or mass spectrometry.
-
Visualizing Key Processes
To better understand the underlying mechanisms and experimental workflows, graphical representations are invaluable.
Caption: Mechanism of action for "this compound".
Caption: Experimental workflow for off-target identification.
Caption: Logical flow for assessing off-target effects.
Conclusion
The development of novel PROTAC ER degraders like "this compound" holds significant promise for advancing cancer therapy. However, a thorough and unbiased assessment of off-target protein degradation is a non-negotiable aspect of their preclinical evaluation. By employing a combination of global proteomics, targeted validation assays, and a clear understanding of the comparative landscape, researchers can build a robust safety and specificity profile, paving the way for successful clinical translation.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]
- 3. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 4. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protacerdegraders.com [protacerdegraders.com]
- 7. aacr.org [aacr.org]
- 8. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 9. drughunter.com [drughunter.com]
- 10. clinicaloptions.com [clinicaloptions.com]
- 11. New Class of Selective Estrogen Receptor Degraders (SERDs): Expanding the Toolbox of PROTAC Degrons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medscape.com [medscape.com]
- 14. researchgate.net [researchgate.net]
- 15. onclive.com [onclive.com]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Potential Resistance to PROTAC ER Degrader-3: A Comparative Guide
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention, particularly in oncology. "PROTAC ER Degrader-3" represents a novel approach to target the estrogen receptor (ER), a key driver in a significant portion of breast cancers. As with any targeted therapy, the emergence of resistance is a critical challenge. This guide provides a comparative overview of potential resistance mechanisms to "this compound," supported by generalized experimental data and detailed protocols to aid researchers in their investigations.
Potential Resistance Mechanisms at a Glance
Resistance to PROTACs, including those targeting the estrogen receptor, can arise through various alterations within the cancer cell. These mechanisms can be broadly categorized as those affecting the PROTAC's machinery of action or those that allow the cell to bypass its dependency on the targeted protein.
| Resistance Mechanism Category | Specific Alteration | Consequence for "this compound" |
| E3 Ligase Machinery Alterations | Mutations, downregulation, or deletion of the recruited E3 ligase components (e.g., CRBN, VHL).[1][2] | Impaired formation of the ternary complex (ER-PROTAC-E3 ligase), leading to reduced ER ubiquitination and degradation. |
| Target Protein Modifications | Mutations in the ESR1 gene (encoding ER).[3] | While less common for PROTACs than for inhibitors, mutations could potentially alter the binding affinity of "this compound" to the estrogen receptor. |
| Bypass Pathway Activation | Upregulation of alternative signaling pathways (e.g., PI3K/AKT/mTOR, MAPK).[3][4] | Cancer cells become less reliant on ER signaling for their growth and survival, rendering the degradation of ER less effective. |
| Increased Drug Efflux | Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1).[5] | Reduced intracellular concentration of "this compound," preventing it from reaching its target at effective levels. |
| Loss of Target Expression | Complete or significant downregulation of estrogen receptor expression.[4] | The target of "this compound" is no longer present, making the drug ineffective. |
| Counteracting Ubiquitination | Upregulation of deubiquitinating enzymes (DUBs).[6] | Removal of ubiquitin tags from the estrogen receptor, thereby preventing its proteasomal degradation. |
Experimental Workflows for Investigating Resistance
To identify the specific mechanism of resistance to "this compound" in a preclinical setting, a systematic approach is required. The following workflow outlines the key experimental steps.
Caption: A generalized workflow for generating and characterizing resistance to "this compound".
Detailed Experimental Protocols
1. Generation of Resistant Cell Lines
-
Objective: To develop cell line models of acquired resistance to "this compound."
-
Method:
-
Culture a relevant estrogen receptor-positive breast cancer cell line (e.g., MCF-7, T-47D) in standard growth medium.
-
Initially, treat the cells with "this compound" at a concentration equivalent to the IC50 value.
-
Gradually increase the concentration of the PROTAC in the culture medium over several months as the cells adapt and become more resistant.
-
Isolate and expand single-cell clones from the resistant population.
-
Confirm the resistant phenotype by comparing the dose-response curve of the resistant clones to the parental cell line using a cell viability assay (e.g., CellTiter-Glo®).
-
2. Western Blot for ER Degradation
-
Objective: To assess the ability of "this compound" to induce the degradation of the estrogen receptor in parental versus resistant cells.
-
Method:
-
Seed both parental and resistant cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of "this compound" for a defined period (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against ERα and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system. A lack of ER degradation in resistant cells upon treatment would suggest a resistance mechanism.
-
3. Quantitative PCR (qPCR) for Gene Expression Analysis
-
Objective: To measure the mRNA levels of genes potentially involved in resistance, such as the E3 ligase components or drug efflux pumps.
-
Method:
-
Treat parental and resistant cells with or without "this compound."
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using primers specific for the genes of interest (e.g., CRBN, VHL, ABCB1) and a housekeeping gene for normalization (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
-
4. Whole-Exome Sequencing (WES) and RNA-Sequencing (RNA-seq)
-
Objective: To perform an unbiased search for genomic and transcriptomic alterations that may confer resistance.
-
Method:
-
Isolate high-quality genomic DNA and total RNA from both parental and resistant cell lines.
-
Prepare sequencing libraries according to the manufacturer's protocols.
-
Perform WES and RNA-seq on a high-throughput sequencing platform.
-
Analyze the sequencing data to identify mutations, copy number variations, and differentially expressed genes between the parental and resistant cells. This can reveal mutations in the E3 ligase machinery or upregulation of bypass pathways.[5]
-
Signaling Pathways Implicated in Resistance
Understanding the signaling pathways involved in resistance is crucial for developing strategies to overcome it. The following diagram illustrates a simplified view of how bypass pathways can circumvent the effects of ER degradation.
Caption: Activation of bypass signaling pathways can promote cell survival independently of the estrogen receptor.
By systematically applying these experimental approaches and considering the potential resistance mechanisms, researchers can effectively investigate and understand how cancer cells evade the therapeutic effects of "this compound." This knowledge is paramount for the development of next-generation therapies and rational combination strategies to improve patient outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of "PROTAC ER Degrader-3" in different ER-positive cell lines
A detailed guide for researchers and drug development professionals on the performance and experimental evaluation of PROTAC ER Degraders in comparison to other estrogen receptor-targeting therapies.
This guide provides a comprehensive comparative analysis of "PROTAC ER Degrader-3," a representative Proteolysis Targeting Chimera (PROTAC) designed to degrade the estrogen receptor (ER), in various ER-positive breast cancer cell lines. For the purpose of this guide, we will focus on vepdegestrant (ARV-471) as a primary example of a clinical-stage PROTAC ER degrader and compare its performance against the selective estrogen receptor degrader (SERD) fulvestrant and the selective estrogen receptor modulator (SERM) tamoxifen. This guide will delve into the quantitative performance of these molecules, provide detailed experimental protocols for their evaluation, and visualize key biological and experimental pathways.
Introduction to PROTAC ER Degraders
PROTACs represent a novel therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs are bifunctional molecules that induce the degradation of the target protein. A PROTAC consists of a ligand that binds to the protein of interest (in this case, the estrogen receptor), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][3] This proximity induces the E3 ligase to tag the ER with ubiquitin, marking it for degradation by the proteasome.[1][3] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[3] In preclinical studies, PROTAC ER degraders have demonstrated the ability to degrade both wild-type and mutant forms of the estrogen receptor.[1]
Comparative Performance in ER-Positive Cell Lines
The efficacy of PROTAC ER degraders is typically quantified by their half-maximal degradation concentration (DC50), which is the concentration of the compound that results in 50% degradation of the target protein, and their maximum degradation level (Dmax). The anti-proliferative activity is measured by the half-maximal inhibitory concentration (IC50). The following tables summarize the performance of vepdegestrant (ARV-471) in comparison to fulvestrant and tamoxifen in various ER-positive breast cancer cell lines.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Source |
| Vepdegestrant (ARV-471) | MCF-7 | ~1-2 | >90 | [1][2] |
| Vepdegestrant (ARV-471) | T47D | ~1 | N/A | [1] |
| Vepdegestrant (ARV-471) | CAMA-1 | ~1 | N/A | [1] |
| Vepdegestrant (ARV-471) | ZR-75-1 | ~1 | N/A | [1] |
| ERD-3111 | MCF-7 (WT) | 0.5 | N/A | |
| ERD-3111 | MCF-7 (Y537S) | 0.4 | N/A | |
| ERD-3111 | MCF-7 (D538G) | 0.3 | N/A |
Note: "N/A" indicates that the data was not available in the searched sources.
| Compound | Cell Line | IC50 (nM) | Source |
| Vepdegestrant (ARV-471) | MCF-7 | 3.3 | [1] |
| Vepdegestrant (ARV-471) | T47D | 4.5 | [1] |
| Vepdegestrant (ARV-471) | T47D (Y537S mutant) | 8.0 | [1] |
| Vepdegestrant (ARV-471) | T47D (D538G mutant) | 5.7 | [1] |
| Fulvestrant | MCF-7 | 0.29 | [4][5][6] |
| Fulvestrant | T47D | 2.17 | |
| Fulvestrant | CAMA-1 | 3.32 | |
| Tamoxifen | MCF-7 | 1000 | |
| Tamoxifen | T47D | N/A |
Note: IC50 values can vary depending on the experimental conditions (e.g., duration of treatment).
Experimental Protocols
Western Blotting for ER Degradation
This protocol is used to quantify the degradation of the estrogen receptor upon treatment with a PROTAC degrader.
Materials:
-
ER-positive breast cancer cells (e.g., MCF-7, T47D)
-
Cell culture medium and supplements
-
PROTAC ER degrader (e.g., vepdegestrant)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of the PROTAC ER degrader or vehicle (DMSO) for the desired time (e.g., 24, 48, 72 hours). Include a co-treatment with a proteasome inhibitor as a control to confirm proteasome-dependent degradation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities for ERα and the loading control (e.g., β-actin). Normalize the ERα signal to the loading control and express the results as a percentage of the vehicle-treated control.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
ER-positive breast cancer cells
-
96-well plates
-
Cell culture medium
-
PROTAC ER degrader and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the test compounds for the desired duration (e.g., 3-5 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data using a non-linear regression curve fit.
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation of ER is mediated by the ubiquitin-proteasome system.
Materials:
-
ER-positive breast cancer cells
-
PROTAC ER degrader
-
Proteasome inhibitor (MG132)
-
Lysis buffer containing a deubiquitinase inhibitor (e.g., PR-619)
-
Anti-ERα antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC ER degrader in the presence or absence of a proteasome inhibitor for a short period (e.g., 4-6 hours) to allow for the accumulation of ubiquitinated ER.
-
Cell Lysis: Lyse the cells with a buffer containing a deubiquitinase inhibitor to preserve the ubiquitinated proteins.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-ERα antibody to capture the estrogen receptor.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated ER. A smear of high molecular weight bands indicates polyubiquitination.
-
Visualizations
Caption: Mechanism of action of a PROTAC ER degrader.
Caption: A typical experimental workflow for evaluating PROTAC ER degraders.
Caption: A simplified overview of the estrogen receptor signaling pathway.
References
- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arvinasmedical.com [arvinasmedical.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to PROTAC ER Degrader-3 Efficacy in SERD-Resistant Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of PROTAC ER Degrader-3 and other selective estrogen receptor degraders (SERDs) in preclinical models of SERD-resistant breast cancer. The information is intended to inform research and development decisions in the field of oncology therapeutics.
Executive Summary
Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapies targeting the ER signaling pathway are a cornerstone of treatment. However, acquired resistance to these therapies, often driven by mutations in the estrogen receptor 1 gene (ESR1), presents a significant clinical challenge. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of the estrogen receptor (ER) represent a novel therapeutic strategy to overcome this resistance. This guide focuses on "this compound," a representative of this class, exemplified by the clinical candidate vepdegestrant (ARV-471), and compares its preclinical performance against established and emerging SERDs, including fulvestrant and elacestrant.
PROTAC ER degraders have demonstrated superior ER degradation and tumor growth inhibition in SERD-resistant models, particularly those harboring ESR1 mutations.[1] This guide presents a comprehensive overview of the available preclinical and clinical data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and mechanisms of action.
Comparative Efficacy in SERD-Resistant Breast Cancer Models
The efficacy of this compound (vepdegestrant) has been extensively evaluated in various preclinical models of SERD-resistant breast cancer and compared with SERDs like fulvestrant and elacestrant.
In Vitro Estrogen Receptor Degradation
PROTAC ER degraders are designed to efficiently eliminate the ER protein. Their efficacy in this regard is measured by the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).
| Compound | Cell Line | Resistance Mechanism | DC50 (nM) | Dmax (%) | Reference |
| Vepdegestrant (ARV-471) | MCF-7 | Wild-type ER | ~1 | >90 | [2] |
| Vepdegestrant (ARV-471) | MCF-7 | Fulvestrant-Resistant | Potent Degradation | - | [3] |
| ERE-PROTAC | MCF-7 | Wild-type ER | <5000 | - | [4] |
| Fulvestrant | MCF-7 | Wild-type ER | - | ~50 | [5] |
| Fulvestrant | T47D | Wild-type ER | - | Reduced potency on phosphorylated ERα | [6] |
| Elacestrant | MCF-7 | Wild-type ER | - | Dose-dependent decrease | [7] |
In Vitro Anti-proliferative Activity
The ability of these compounds to inhibit the growth of cancer cells is a critical measure of their therapeutic potential. This is typically quantified by the half-maximal growth inhibition concentration (GI50).
| Compound | Cell Line | Resistance Mechanism | GI50 (nM) | Reference |
| Vepdegestrant (ARV-471) | MCF-7 | Wild-type ER | - | - |
| Vepdegestrant (ARV-471) | T47D | Y537S ESR1 mutant | - | - |
| Vepdegestrant (ARV-471) | T47D | D538G ESR1 mutant | - | - |
| Fulvestrant | MCF-7 | Fulvestrant-Resistant | Increased IC50 | [8] |
| Elacestrant | MCF-7 | Fulvestrant-Resistant | Effective in eradicating resistant population | [9] |
| Unnamed Novel SERD | T47D | Y537S ESR1 mutant | 3.07 | [7] |
| Unnamed Novel SERD | T47D | D538G ESR1 mutant | 21.06 | [7] |
In Vivo Tumor Growth Inhibition in Xenograft Models
Preclinical in vivo studies using mouse xenograft models provide crucial information on the systemic efficacy of these compounds.
| Compound | Xenograft Model | Resistance Mechanism | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Vepdegestrant (ARV-471) | MCF-7 | Wild-type ER | 3, 10, 30 mg/kg/day | 85-120% | [2] |
| Vepdegestrant (ARV-471) | MCF-7 | Tamoxifen-Resistant | - | Significant anti-tumor activity | [10] |
| Vepdegestrant (ARV-471) | PDX | Y537S ESR1 mutant | 10 mg/kg | Complete inhibition | [10] |
| Fulvestrant | MCF-7 Y537S | Y537S ESR1 mutant | 1 mg weekly | Less efficacious than OTX015 (BETi) | [11] |
| Elacestrant | PDX | Y537N ESR1 mutant | 10, 30, 60 mg/kg | Significant reduction in tumor volume | [12] |
| Elacestrant | PDX | D538G ESR1 mutant | 10, 30, 60 mg/kg | Significant reduction in tumor volume | [12] |
| Elacestrant | PDX | Fulvestrant-Resistant (Y537S) | 10, 30, 60 mg/kg | Significant reduction in tumor volume | [12] |
Clinical Efficacy in SERD-Resistant Breast Cancer
The Phase 3 VERITAC-2 clinical trial directly compared the efficacy of vepdegestrant to fulvestrant in patients with ER+/HER2- advanced breast cancer who had progressed on prior endocrine therapy and a CDK4/6 inhibitor.
| Compound | Patient Population | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) | Reference |
| Vepdegestrant | ESR1-mutant | 5.0 months | 0.58 | [13] |
| Fulvestrant | ESR1-mutant | 2.1 months | [13] | |
| Vepdegestrant | Overall Population | 3.8 months | 0.83 (not significant) | [13] |
| Fulvestrant | Overall Population | 3.6 months | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments cited in this guide.
Western Blot for Estrogen Receptor α (ERα) Degradation
Objective: To quantify the reduction in ERα protein levels following treatment with a PROTAC ER degrader or SERD.
Cell Culture and Lysis:
-
MCF-7 or T47D cells are seeded in 6-well plates and allowed to attach overnight.
-
Cells are then treated with the test compound at various concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.[14]
Protein Quantification and Electrophoresis:
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and then loaded onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Proteins are separated by SDS-PAGE and then transferred to a PVDF membrane.
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
The membrane is then incubated with a primary antibody specific for ERα overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis is performed to quantify the relative protein levels.[15]
Cell Viability/Proliferation Assay (e.g., WST-8 Assay)
Objective: To determine the effect of the compounds on the proliferation and viability of breast cancer cells.
Procedure:
-
Cells (e.g., MCF-7, T47D) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the test compounds for a specified period (e.g., 4 days).
-
At the end of the treatment period, a WST-8 reagent is added to each well.
-
The plates are incubated for a period of time (e.g., 1-4 hours) at 37°C to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control, and the GI50 values are determined by non-linear regression analysis.[16]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
Animal Model:
-
Female immunodeficient mice (e.g., nude or NSG mice) are used.
-
To support the growth of ER+ tumors, mice are often ovariectomized and supplemented with an estrogen source, such as an estradiol pellet implanted subcutaneously.
Tumor Implantation and Drug Treatment:
-
MCF-7 or other ER+ breast cancer cells, including those with specific ESR1 mutations, are harvested and resuspended in a solution like Matrigel.
-
The cell suspension is then injected subcutaneously or into the mammary fat pad of the mice.[17]
-
Tumor growth is monitored regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[11]
-
The test compounds are administered according to the specified dosing schedule and route (e.g., oral gavage for vepdegestrant and elacestrant, subcutaneous injection for fulvestrant).
-
Tumor volume and body weight are measured at regular intervals throughout the study.
Endpoint Analysis:
-
The study is typically terminated when tumors in the control group reach a predetermined size.
-
At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as Western blotting to assess ER degradation or immunohistochemistry for proliferation markers like Ki-67.[11]
Signaling Pathways and Mechanisms of Action
The differential mechanisms of action of PROTAC ER degraders and SERDs have significant implications for their effects on downstream signaling pathways and their ability to overcome resistance.
Mechanism of Action: PROTAC ER Degrader vs. SERD
PROTAC ER degraders and SERDs both target the estrogen receptor, but they do so through distinct mechanisms.
As illustrated, a PROTAC ER degrader forms a ternary complex with the ER and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the ER. In contrast, a SERD binds to the ER, inducing a conformational change that inhibits its function and can lead to its partial degradation.
Downstream Signaling in SERD-Resistant Breast Cancer
In SERD-resistant breast cancer, ER signaling can be reactivated through various mechanisms, including ESR1 mutations or the activation of bypass pathways like PI3K/AKT/mTOR and MAPK.
By completely degrading the ER protein, PROTAC ER degraders can more effectively shut down both ligand-dependent and ligand-independent ER signaling, which is crucial in the context of ESR1 mutations.[1] This robust degradation may also mitigate resistance mediated by crosstalk with other signaling pathways. In contrast, the incomplete degradation and antagonistic mechanism of SERDs may be less effective against constitutively active mutant ER and may be more susceptible to bypass signaling.
Experimental Workflow for Comparing Efficacy
A typical preclinical workflow to compare the efficacy of these compounds is outlined below.
Conclusion
The available preclinical and clinical data suggest that this compound, represented by vepdegestrant, offers a significant advantage over traditional SERDs in the context of SERD-resistant breast cancer, particularly in tumors harboring ESR1 mutations. The ability of PROTACs to induce near-complete and sustained degradation of the estrogen receptor provides a more robust and durable blockade of ER signaling. This superior mechanism of action translates to improved anti-proliferative activity in vitro and more profound tumor growth inhibition in vivo.
The head-to-head clinical data from the VERITAC-2 trial further substantiates the potential of PROTAC ER degraders as a valuable therapeutic option for patients with acquired resistance to endocrine therapies. Further research is warranted to explore the full potential of this class of drugs in various clinical settings and in combination with other targeted agents.
References
- 1. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. targetedonc.com [targetedonc.com]
- 8. Estrogen Receptor-Dependent Proteasomal Degradation of the Glucocorticoid Receptor Is Coupled to an Increase in Mdm2 Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. JCI Insight - Targeting ESR1 mutation–induced transcriptional addiction in breast cancer with BET inhibition [insight.jci.org]
- 11. researchgate.net [researchgate.net]
- 12. esmo.org [esmo.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 17. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of PROTAC ER Degrader-3: A Guide to Safe Laboratory Practices
For researchers and scientists engaged in drug development, the proper handling and disposal of novel chemical compounds like PROTAC ER Degrader-3 are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols are mandated by the manufacturer's Safety Data Sheet (SDS) and institutional guidelines, this document provides essential, immediate safety and logistical information based on general best practices for similar research-grade chemical compounds.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including a novel compound like a PROTAC degrader, is governed by regulations set forth by environmental protection agencies.[1] It is crucial to treat all research compounds as potentially hazardous waste.[2] Never dispose of such chemicals down the sink or in regular trash.[3][4] The primary route for disposal is through your institution's Environmental Health and Safety (EHS) program.[1]
Quantitative Data for Disposal Consideration
While a specific SDS for this compound is not publicly available through the conducted searches, the following table outlines typical parameters researchers must consider for the disposal of potent, small molecule compounds. These values are illustrative and must be confirmed with the compound-specific SDS.
| Parameter | Guideline | Relevance to Disposal |
| pH | Neutralize to a pH between 5 and 9 if permissible by EHS for specific, dilute aqueous solutions.[5][6] | Corrosive waste (highly acidic or basic) requires special handling and segregation.[4][7] |
| Concentration Limits | Varies by substance; for example, solutions with mercury above 0.2 ppm are hazardous.[8] | Even low concentrations of potent compounds can render a solution hazardous. |
| Container Size | Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste per Satellite Accumulation Area. | Limits the amount of waste stored in the lab before a scheduled pickup. |
| Flash Point | Liquids with a flash point below 60°C (140°F) are considered ignitable.[8] | Flammable waste must be stored in appropriate fire-rated cabinets and segregated from oxidizers. |
Experimental Protocols for Safe Disposal
The proper disposal of this compound is not an experiment but a strictly controlled procedure. The following steps outline the general protocol for handling and disposing of this and similar chemical wastes in a laboratory setting.
Step 1: Personal Protective Equipment (PPE) Before handling the compound, always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7][9]
Step 2: Waste Segregation Segregate chemical waste by compatibility.[1] For instance, halogenated and non-halogenated solvents should be collected in separate containers.[7] Never mix incompatible wastes, such as acids with bases or oxidizers with organic materials.[3]
Step 3: Waste Collection and Labeling
-
Container Selection : Collect waste in a sturdy, leak-proof container that is chemically compatible with the waste.[3] Whenever possible, use the original container.
-
Labeling : As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's EHS.[4] The label must include:
Step 4: Storage in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][10] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[10] Ensure the container is kept closed except when adding waste.[3]
Step 5: Arranging for Disposal Once the waste container is full or has been in storage for a specified period (e.g., one year for partially filled containers), arrange for a pickup by your institution's EHS or a licensed hazardous waste vendor.[3][6][10]
Step 6: Disposal of Empty Containers Empty containers that held this compound must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste.[7] After rinsing and air-drying, obliterate the original label before disposing of the container as solid waste, or as directed by your EHS.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of laboratory chemical waste.
Caption: A workflow for the safe disposal of laboratory chemical waste.
Disclaimer: This information is intended as a general guide. Researchers must always consult the official Safety Data Sheet (SDS) for this compound provided by the manufacturer and adhere to the specific hazardous waste management protocols established by their institution's Environmental Health and Safety (EHS) department.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. epa.gov [epa.gov]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. documents.tocris.com [documents.tocris.com]
- 10. research.columbia.edu [research.columbia.edu]
Essential Safety and Operational Guidance for Handling PROTAC ER Degrader-3
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of novel compounds like PROTAC ER Degrader-3 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Disposable nitrile gloves are the minimum requirement. For tasks with a higher risk of splashes or direct contact, consider double-gloving or using thicker, chemical-resistant gloves.[1] Always inspect gloves for tears before use and change them immediately if contaminated.[2] |
| Eye and Face Protection | Safety Glasses/Goggles | ANSI Z87.1-compliant safety glasses with side shields are mandatory.[1] In situations with a splash hazard, such as when preparing solutions, chemical splash goggles should be worn.[1][3] |
| Face Shield | A face shield should be used in conjunction with safety glasses or goggles when there is a significant risk of splashes of corrosive or hazardous liquids.[1][3] | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required to protect skin and clothing from potential splashes.[2][3] |
| Respiratory Protection | Respirator | The need for respiratory protection should be determined by a site-specific risk assessment. If working with the solid compound where dust may be generated, or in a poorly ventilated area, a NIOSH-approved respirator (e.g., N95) may be necessary.[3] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are required to protect against spills and falling objects.[1][3] |
Experimental Protocol: Safe Handling and Disposal Workflow
The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Planning:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) if available from the supplier.
-
Conduct a pre-work hazard assessment to identify potential risks and necessary control measures.[1]
-
Verify that all necessary PPE is available and in good condition.
-
Ensure that a chemical fume hood is available and functioning correctly for all handling of the solid compound and concentrated solutions.
2. Handling the Compound:
-
Weighing and Reconstitution:
-
Perform all weighing and handling of the solid this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
When reconstituting the compound, add the solvent slowly to avoid splashing. Many PROTACs are dissolved in DMSO for storage.[4]
-
-
Solution Handling:
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
When diluting or transferring solutions, work within a chemical fume hood.
-
Use appropriate pipettes and techniques to avoid splashes and aerosol generation.
-
3. Storage:
-
Store this compound according to the supplier's recommendations. Stock solutions are often stored at -20°C or -80°C to maintain stability.[5][6]
-
Ensure containers are well-sealed and stored in a designated, labeled secondary container in a secure location.
4. Spill and Emergency Procedures:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills or if you feel it is unsafe to clean up, evacuate the area and follow your institution's emergency procedures.
-
In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
5. Disposal:
-
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.
Visualizing the Workflow
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. youtube.com [youtube.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
